molecular formula C11H13NO4S B3929801 phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Cat. No.: B3929801
M. Wt: 255.29 g/mol
InChI Key: RYUKATRJFGVLCQ-UHFFFAOYSA-N
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Description

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
The exact mass of the compound phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate is 255.05652907 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phenyl N-(1,1-dioxothiolan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h1-5,9H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUKATRJFGVLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Synthetic Applications of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the precise modulation of a molecule's physicochemical profile is paramount. Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (PubChem CID 2897509) is a highly specialized, bifunctional chemical intermediate designed to seamlessly introduce the 1,1-dioxidotetrahydro-3-thienyl (sulfolane) pharmacophore into drug candidates[1]. As a Senior Application Scientist, I approach this reagent not just as a chemical building block, but as a strategic tool. It elegantly bypasses the toxicity and instability of traditional isocyanates while delivering a moiety that drastically enhances the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the target compound.

Molecular Architecture & Causality in Design

The utility of this reagent stems from its dual-domain architecture, which provides orthogonal reactivity and distinct physicochemical benefits:

  • The Phenyl Carbamate Domain (The Delivery Vehicle): Traditionally, linking an amine to another functional group via a urea bond required phosgene or highly reactive isocyanates. Phenyl carbamates serve as bench-stable, phosgene-free isocyanate equivalents[2]. Causality: The phenoxy group acts as an excellent leaving group (the pKa of phenol is ~10). Under mild basic conditions, it enables the carbonyl carbon to undergo nucleophilic attack by primary or secondary amines, forming a stable urea linkage without the moisture-sensitivity issues that plague isocyanates[3].

  • The Sulfolane Domain (The Pharmacophore): The 1,1-dioxidotetrahydrothiophene ring is a highly polar, non-ionizable heterocycle[4]. Causality: Incorporating this fully oxidized sulfur (S^VI) prevents further oxidative metabolism by Cytochrome P450 (CYP450) enzymes, ensuring metabolic stability. Furthermore, its high polarity significantly lowers the overall lipophilicity (LogP) of the molecule, driving improvements in aqueous solubility.

PropertyModulation A Sulfolane Moiety (1,1-dioxidotetrahydrothiophene) B Increases TPSA (~42.5 Ų addition) A->B C Lowers Lipophilicity (Improves Aqueous Solubility) A->C D Metabolic Stability (Resistant to CYP450) A->D E Enhanced ADME Profile B->E C->E D->E

Impact of the sulfolane moiety on physicochemical and ADME properties.

Physicochemical Profiling

Understanding the baseline metrics of the reagent is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized below:

PropertyValueMechanistic Impact / Causality
Molecular Formula C₁₁H₁₃NO₄SDefines the exact mass for mass spectrometry validation.
Molecular Weight 255.29 g/mol Low molecular weight leaves ample room for fragment-based elaboration without violating Lipinski's Rule of 5.
XLogP3 (Estimated) 0.8 – 1.2The highly polar sulfolane ring offsets the lipophilicity of the phenyl group, ensuring the reagent maintains good solubility in polar aprotic solvents (e.g., DMF, DMSO).
Topological Polar Surface Area ~80.8 ŲHigh TPSA driven by the sulfone (O=S=O) and carbamate moieties; heavily influences the membrane permeability of downstream derivatives.
H-Bond Donors 1The carbamate N-H can act as a crucial hydrogen bond donor in target binding pockets (e.g., kinase hinge regions).
H-Bond Acceptors 4The carbonyl oxygen and sulfone oxygens serve as potent H-bond acceptors, enhancing aqueous solubility.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice of reagent, solvent, and temperature is grounded in chemical causality.

Protocol A: Synthesis of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

This protocol outlines the generation of the title reagent from commercially available precursors.

  • Preparation: Suspend 1.0 equivalent of 3-aminosulfolane hydrochloride in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 equivalents of Pyridine. Causality: Pyridine serves a dual purpose. It neutralizes the hydrochloride salt to liberate the free amine and acts as a nucleophilic catalyst to facilitate the subsequent acylation[3].

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.05 equivalents of phenyl chloroformate. Causality: The 0 °C temperature control is critical to suppress exothermic side reactions and prevent the formation of symmetrical ureas or over-acylation products.

  • Self-Validation & Quality Control: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate gradient. The disappearance of the highly polar, ninhydrin-active 3-aminosulfolane spot and the emergence of a UV-active, less polar spot indicates successful carbamation. Confirm identity via

    
    H NMR: validate the presence of the distinct phenyl multiplet at 7.10–7.40 ppm and the downfield shift of the sulfolane C3 proton.
    
Protocol B: Application in Urea Synthesis

This protocol details how to utilize the title compound to synthesize a sulfolane-linked urea derivative[2].

  • Solvation: Dissolve 1.0 equivalent of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate and 1.1 equivalents of the target primary or secondary amine in anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively stabilizes the highly polar tetrahedral intermediate formed during nucleophilic attack.

  • Activation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Heat the mixture to 60 °C. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the attacking amine to enhance its nucleophilicity without competing for the electrophilic carbamate carbon.

  • Self-Validation & Quality Control: Monitor the reaction via LC-MS. The target urea will present as a

    
     peak corresponding to the combined mass of the amine and the sulfolane moiety, minus the mass of the expelled phenol (94 Da).
    
  • Isolation: Quench the reaction with 1M aqueous NaOH and extract with Ethyl Acetate. Causality: The basic aqueous wash converts the phenol byproduct into water-soluble sodium phenoxide, effectively partitioning it away from the target urea in the organic layer.

UreaSynthesis A Phenyl (1,1-dioxidotetrahydro -3-thienyl)carbamate D Tetrahedral Intermediate A->D Nucleophilic Attack B Amine Nucleophile (e.g., R-NH2) B->D C Base (DIPEA) Solvent (DMF) C->D Deprotonation E Target Urea Derivative D->E Elimination F Phenol Byproduct D->F Leaving Group Departure

Workflow of urea synthesis using phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate.

References

  • Molecular Properties & Analysis | MolForge Source: MolForge URL:[Link]

  • WO2020144695A1 - Modulators of pin1 activity and uses thereof Source: Google Patents URL
  • EP2527314A1 - Process for preparation of phenyl carbamate derivatives Source: Google Patents URL
  • Synthesis of carbamates by carbamoylation Source: Organic Chemistry Portal URL:[Link]

Sources

A Technical Guide to the Biological Activity of Tetrahydro-1,1-dioxo-3-thienyl Carbanilates: A Novel Scaffold for Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the rationale, synthesis, and potential biological activity of tetrahydro-1,1-dioxo-3-thienyl carbanilates, a novel class of compounds designed for neurotherapeutic applications. By combining the structurally rigid and polar sulfolane (tetrahydro-1,1-dioxo-thiophene) core with the versatile carbanilate functional group, these molecules represent a promising avenue for the development of new anticonvulsant agents. This document details the postulated mechanisms of action, drawing parallels from established antiepileptic drugs, and outlines a complete preclinical screening workflow, including detailed protocols for evaluating efficacy and neurotoxicity. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces in the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

Introduction: The Convergence of Two Privileged Scaffolds

The design of novel central nervous system (CNS) agents often involves the strategic combination of pharmacophores known to confer desirable biological and pharmacokinetic properties. The tetrahydro-1,1-dioxo-3-thienyl carbanilate scaffold is a prime example of this approach, merging the unique characteristics of a cyclic sulfone with the proven utility of carbamate derivatives in neuropharmacology.

The Sulfolane Moiety: A Stable Polar Core

The tetrahydro-1,1-dioxo-3-thienyl group, commonly known as a sulfolane derivative, provides a chemically robust and highly polar core. The sulfone group is a strong hydrogen bond acceptor and is resistant to metabolic degradation. Its rigidity can help in pre-organizing the molecule for optimal interaction with a biological target. Derivatives containing related sulfonamide and cyclic sulfate structures have demonstrated significant potential as anticonvulsant agents, suggesting the sulfone moiety is a valuable component for CNS-active compounds.[1][2]

The Carbanilate Functional Group: A Versatile Modulator in Neurotherapeutics

Carbamates (of which carbanilates are N-aryl derivatives) are a cornerstone in modern medicinal chemistry.[3][4] Their ability to improve drug-like properties such as membrane permeability and metabolic stability has led to their incorporation in numerous approved drugs.[3] In the context of epilepsy, the carbamate group is a key functional component of drugs like cenobamate, which is indicated for the treatment of partial-onset seizures.[3] Carbamates can act as key binding motifs or serve as prodrugs to enhance the bioavailability and efficacy of parent molecules.[3][4]

Rationale for Combination: Targeting Novel Anticonvulsant Activity

The conjugation of a sulfolane ring with a carbanilate side chain aims to create a new chemical entity with a unique pharmacological profile. The hypothesis is that the sulfolane core provides a stable anchor and influences physicochemical properties, while the carbanilate portion engages with key neurological targets, such as ion channels or neurotransmitter receptors, to exert an anticonvulsant effect. This combination offers a rich scaffold for synthetic modification and the development of a library of compounds for extensive structure-activity relationship (SAR) studies.

Synthesis Strategy

The synthesis of tetrahydro-1,1-dioxo-3-thienyl carbanilates can be approached through a straightforward and modular synthetic route, allowing for the generation of a diverse library of analogues for biological screening.

General Synthetic Pathway

The core synthesis involves the reaction of a 3-amino-tetrahydrothiophene-1,1-dioxide precursor with an appropriate aryl chloroformate or isocyanate. This reaction forms the critical carbamate linkage. The variability in the aryl portion of the carbanilate is introduced by selecting different substituted phenyl chloroformates or isocyanates, enabling a systematic exploration of electronic and steric effects on biological activity.

cluster_0 Synthesis Workflow precursor 3-Amino-tetrahydrothiophene-1,1-dioxide reaction + precursor->reaction reagent Aryl Chloroformate (Ar-O-CO-Cl) reagent->reaction product Tetrahydro-1,1-dioxo-3-thienyl Carbanilate purification Purification (Crystallization / Chromatography) product->purification reaction->product Base (e.g., Pyridine) Solvent (e.g., DCM) cluster_main Postulated Anticonvulsant Mechanisms Compound Thienyl Carbanilate VGSC Voltage-Gated Sodium Channel (VGSC) Compound->VGSC Blocks GABAa GABAA Receptor Compound->GABAa Potentiates Result_VGSC Reduced Persistent Na+ Current VGSC->Result_VGSC Result_GABAa Enhanced Cl- Influx (Hyperpolarization) GABAa->Result_GABAa Final_Outcome Decreased Neuronal Hyperexcitability (Anticonvulsant Effect) Result_VGSC->Final_Outcome Result_GABAa->Final_Outcome cluster_workflow Anticonvulsant Screening Workflow start Test Compound screen Primary Screening Administer at 30, 100, 300 mg/kg (i.p.) start->screen models MES Test scPTZ Test Rotarod Test screen:f1->models decision Activity without Neurotoxicity? models->decision inactive Inactive / Toxic decision->inactive No active Active Lead Candidate decision->active Yes

Sources

Technical Whitepaper: Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of introducing highly polar, non-basic pharmacophores into complex drug scaffolds. Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CAS 24373-74-8) has emerged as a critical, bench-stable reagent for this exact purpose.

This technical guide dissects the mechanistic rationale, physicochemical profiling, and field-proven methodologies for utilizing this activated carbamate to synthesize asymmetric ureas—a structural motif prevalent in modern kinase inhibitors and receptor antagonists.

Physicochemical Profiling & Structural Rationale

Directly handling isocyanates to form ureas is notoriously problematic; they are highly toxic, moisture-sensitive, and prone to dimerization. Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate circumvents these issues by acting as a stable, weighable surrogate.

The molecule consists of two functional domains:

  • The Phenyl Carbamate Core: Acts as an electrophilic center. The phenoxy group is an excellent leaving group (phenol

    
    ), allowing for smooth nucleophilic acyl substitution by amines.
    
  • The 3-Sulfolanyl Moiety (1,1-dioxidotetrahydro-3-thienyl): A privileged aliphatic sulfone ring.

Quantitative Chemical Profile

The following table summarizes the key quantitative data for this reagent, derived from [1].

PropertyValueImpact on Synthesis & Drug Design
CAS Number 24373-74-8Primary identifier for reagent sourcing[2].
Molecular Formula

Defines the stoichiometric mass balance.
Molecular Weight 255.29 g/mol Used for precise equivalent calculations.
H-Bond Donors 1 (Carbamate NH)Facilitates target protein interactions.
H-Bond Acceptors 4 (Carbonyl + Sulfone)Enhances aqueous solubility and hinge-binding.
TPSA ~80.8 ŲOptimal for oral bioavailability without crossing the BBB.

The Strategic Role of the 3-Sulfolanyl Moiety in ADMET

In drug discovery, optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is paramount. The incorporation of the 3-sulfolanyl group via this carbamate reagent is a deliberate strategic choice:

  • LogP Reduction: The highly polar sulfone group significantly lowers the lipophilicity of the parent drug, improving aqueous solubility and reducing non-specific protein binding.

  • Metabolic Stability: Unlike aromatic rings (e.g., phenyl or thiophene) which are susceptible to cytochrome P450-mediated oxidation, the saturated tetrahydrothiophene 1,1-dioxide ring is metabolically inert.

  • Target Engagement: The sulfone oxygens act as potent, directional hydrogen-bond acceptors. This has been successfully leveraged in the design of specific kinase inhibitors, such as IKK2 inhibitors, where the sulfolane ring anchors the molecule within the ATP-binding pocket [3].

Mechanistic Dynamics of Phenyl Carbamate Activation

The causality behind the reaction's success lies in the differential leaving group abilities. When a primary or secondary amine is introduced to the system, it attacks the carbamate carbonyl. The tetrahedral intermediate collapses by expelling the phenoxide anion, driven by the thermodynamic stability of the resulting urea and the weak basicity of phenoxide.

Mechanism A Phenyl (1,1-dioxothiolan-3-yl)carbamate (Activated Precursor) B Tetrahedral Intermediate (Amine Addition) A->B + R-NH2 Nucleophilic Attack C Asymmetric Urea (Target Molecule) B->C Elimination D Phenol (Leaving Group) B->D Cleavage

Mechanism of asymmetric urea formation via nucleophilic attack on the phenyl carbamate.

Self-Validating Experimental Protocol

To ensure high yields and purity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and a built-in verification check to prevent downstream failures.

Reaction Optimization Parameters
ParameterStandard ConditionAlternative ConditionCausality / Rationale
Solvent THFDMF or NMPTHF allows easy evaporation; DMF is used for highly polar amine nucleophiles.
Base DIPEA (2.0 eq)

(3.0 eq)
DIPEA maintains homogeneity;

is used if the amine is a robust HCl salt.
Temperature 50–60 °C80 °C (Microwave)Mild heating overcomes the activation energy barrier of the stable carbamate.
Step-by-Step Methodology

Step 1: Reagent Preparation

  • Charge an oven-dried, argon-flushed round-bottom flask with Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (1.0 eq).

  • Dissolve in anhydrous THF to achieve a 0.2 M concentration.

  • Causality: Anhydrous conditions prevent premature hydrolysis of the carbamate, ensuring the electrophile remains intact for the amine.

Step 2: Base and Nucleophile Addition

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the target amine (1.1 eq).

  • Causality: DIPEA acts as a non-nucleophilic proton sponge. As the reaction proceeds, phenol is generated. DIPEA prevents the mixture from becoming acidic, which would otherwise protonate the nucleophilic amine and stall the reaction.

Step 3: Thermal Activation & Self-Validation

  • Heat the reaction mixture to 55 °C and stir for 4–12 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the mass of the starting carbamate (

    
     256.0 
    
    
    
    ) is entirely consumed, replaced by the target urea mass. Do not proceed to workup until this is confirmed.

Step 4: Phase-Transfer Quenching (Phenol Scavenging)

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer with 1N aqueous NaOH (

    
     mL).
    
  • Causality & Validation: This is the most critical purification step. The phenol byproduct (

    
    ) is deprotonated by NaOH, converting it to sodium phenoxide, which partitions entirely into the aqueous layer. If the organic layer still smells of phenol, repeat the NaOH wash.
    

Step 5: Final Isolation

  • Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via silica gel flash chromatography if trace impurities remain.
    

Workflow S1 1. Reagent Preparation Dissolve in THF/DMF S2 2. Base Addition Add DIPEA (1.5-2.0 eq) S1->S2 S3 3. Thermal Activation Stir at 50-60°C S2->S3 S4 4. Monitoring LC-MS / TLC S3->S4 S4->S3 Incomplete S5 5. Aqueous Workup 1N NaOH Wash (Phenol Removal) S4->S5 Complete S6 6. Purification Flash Chromatography S5->S6

Experimental workflow for synthesizing asymmetric ureas from activated phenyl carbamates.

References

  • PubChem. "Compound Summary for CID 2897509, Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate". National Center for Biotechnology Information. URL:[Link]

  • ChemSrc. "Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate CAS 24373-74-8". Chemical Source Database. URL:[Link]

  • World Intellectual Property Organization (WIPO). "Indole carboxamides as IKK2 inhibitors (WO2008118724A1)". Google Patents.

Technical Guide: Spectral Analysis of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate , a specialized intermediate often encountered in the development of protease inhibitors and functionalized sulfolane derivatives.

The content is structured to support researchers in the structural elucidation and validation of this compound using multi-modal spectroscopy.

Executive Summary & Compound Profile

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CAS: 24373-74-8) is a carbamate ester featuring a lipophilic phenyl group and a polar, non-aromatic heterocyclic sulfone (sulfolane). This duality makes it a critical scaffold in medicinal chemistry, particularly for modulating solubility and metabolic stability in drug candidates.

  • IUPAC Name: Phenyl N-(1,1-dioxothiolan-3-yl)carbamate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 255.29 g/mol

  • Key Functional Groups: Carbamate (urethane), Sulfone (

    
    ), Phenyl ring.
    
Structural Significance

The molecule possesses a chiral center at the C3 position of the sulfolane ring. Unless stereospecifically synthesized, the analyte usually exists as a racemic mixture. The rigidity of the sulfolane ring, combined with the hydrogen-bonding capability of the carbamate, creates distinct spectral signatures essential for validation.

Synthesis & Sample Preparation Strategy

Context: To analyze the spectrum accurately, one must understand the impurities likely to be present.

Synthesis Pathway (Schotten-Baumann Conditions)

The most robust synthesis involves the nucleophilic attack of 3-aminosulfolane hydrochloride on phenyl chloroformate in the presence of a base (e.g.,


 or 

).
  • Reactants: 3-aminotetrahydrothiophene-1,1-dioxide + Phenyl chloroformate.

  • Solvent System: THF/Water or DCM.

  • Key Impurities: Phenol (hydrolysis product), Diphenyl carbonate (reagent impurity), and unreacted 3-aminosulfolane.

Sample Preparation for Spectroscopy
  • NMR: Dissolve ~10 mg in

    
     or 
    
    
    
    . Note that
    
    
    is preferred to resolve the amide (
    
    
    ) proton, which often broadens or exchanges in wet chloroform.
  • IR: KBr pellet or ATR (Attenuated Total Reflectance). The sulfone peaks are intense; avoid thick films.

  • MS: Electrospray Ionization (ESI) in Positive Mode (

    
    ) is standard.
    

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and structural connectivity via fragmentation logic.

Fragmentation Mechanics

The mass spectrum of sulfolane derivatives is dominated by the stability of the sulfone group and the lability of the carbamate linkage.

  • Molecular Ion (

    
    ):  255 m/z (Weak in EI, distinct 
    
    
    
    at 256 in ESI).
  • Primary Fragmentation (Carbamate Cleavage):

    • Loss of the phenoxy group (

      
      ) leads to the acylium ion or isocyanate intermediate.
      
    • Diagnostic Peak (Phenol): In EI, a strong peak at m/z 94 (

      
      ) is often observed due to rearrangement.
      
  • Secondary Fragmentation (Sulfolane Ring):

    • Sulfur Dioxide Extrusion: A signature of sulfolanes is the loss of

      
       (64 Da).
      
    • This retro-cheletropic elimination typically occurs after the initial carbamate breakdown.

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the parent molecule in a mass spectrometer.

MS_Fragmentation cluster_legend Legend M_Ion Molecular Ion [M+H]+ m/z 256 Frag1 Carbamate Cleavage (Loss of Phenol) M_Ion->Frag1 Collision Induced Dissociation Ion_Isocyanate Sulfolane Isocyanate Ion m/z ~162 Frag1->Ion_Isocyanate Ion_Phenol Phenol Radical Cation m/z 94 Frag1->Ion_Phenol Rearrangement Frag2 Extrusion of SO2 (-64 Da) Ion_Isocyanate->Frag2 Ion_Pyrro Pyrrolidine-like Cation m/z ~98 Frag2->Ion_Pyrro Ring Contraction key Blue: Parent | Red: Process | Yellow/Green: Fragments

Caption: Proposed ESI-MS fragmentation pathway showing the sequential loss of the phenoxy group and sulfur dioxide.

Infrared Spectroscopy (IR)

Objective: Fingerprint identification of functional groups.[1]

The IR spectrum is characterized by three dominant regions: the high-frequency NH stretch, the carbonyl zone, and the sulfone fingerprint.

Functional GroupFrequency (

)
IntensityAssignment Notes
N-H Stretch 3250 – 3350Medium, BroadHydrogen-bonded amide stretch. Sharper in dilute solution.
C-H (Aromatic) 3030 – 3060WeakDiagnostic of the phenyl ring.
C=O (Carbamate) 1715 – 1740StrongHigher frequency than typical amides due to the electronegative oxygen of the phenoxy group.
C=C (Aromatic) 1590, 1490Medium"Breathing" modes of the phenyl ring.
Amide II 1530 – 1550MediumN-H bending mixed with C-N stretch.

(Asymmetric)
1290 – 1310Very Strong Primary diagnostic for sulfolane ring.
C-O (Ester) 1200 – 1230StrongCarbamate C-O-C stretch.

(Symmetric)
1130 – 1150StrongSecondary diagnostic for sulfolane ring.

Nuclear Magnetic Resonance (NMR)

Objective: Stereochemical and connectivity verification.

NMR Analysis (400 MHz, )

The sulfolane ring protons present a complex coupling pattern due to the chiral center at C3, rendering the protons at C2, C4, and C5 diastereotopic.

  • Amide Proton (

    
    ): 
    
    
    
    8.0 – 8.3 ppm (Doublet,
    
    
    Hz).
    • Note: The doublet arises from coupling to the H3 methine proton.

  • Aromatic Protons:

    
     7.1 – 7.4 ppm (Multiplet, 5H).
    
    • Typical pattern: 2H (ortho), 2H (meta), 1H (para).

  • Sulfolane H3 (Methine):

    
     4.4 – 4.6 ppm (Multiplet, 1H).
    
    • This proton is deshielded by both the adjacent nitrogen and the electron-withdrawing

      
       group (beta-effect).
      
  • Sulfolane Ring Protons (

    
    ): 
    
    • H2 (Adjacent to

      
       & N): 
      
      
      
      3.3 – 3.6 ppm. These are chemically non-equivalent (diastereotopic).
    • H5 (Adjacent to

      
      ): 
      
      
      
      2.9 – 3.2 ppm.
    • H4 (Remote from functional groups):

      
       2.1 – 2.5 ppm.
      
NMR Analysis
  • Carbonyl (

    
    ): 
    
    
    
    153.5 ppm.
  • Aromatic Carbons:

    • Ipso (C-O):

      
       150.8 ppm.
      
    • Meta/Ortho/Para:

      
       121 – 129 ppm.
      
  • Sulfolane Carbons:

    • C3 (CH-N):

      
       49 – 51 ppm.
      
    • C2/C5 (

      
      ): 
      
      
      
      55 – 57 ppm (Deshielded by sulfone).
    • C4 (

      
      ): 
      
      
      
      28 – 30 ppm.
NMR Correlation Logic (COSY/HMBC)

To confirm the regiochemistry (substitution at C3 vs C2), one must trace the spin system.

NMR_Logic cluster_ring Sulfolane Ring Spin System NH NH (8.1 ppm) H3 H3 Methine (4.5 ppm) NH->H3 COSY (Strong) H2 H2 (a/b) (3.4 ppm) H3->H2 COSY H4 H4 (a/b) (2.3 ppm) H3->H4 COSY C=O C=O H3->C=O HMBC H5 H5 (a/b) (3.0 ppm) H4->H5 COSY Phenyl-H Phenyl-H Phenyl-H->C=O HMBC (Weak)

Caption: COSY (blue solid) and HMBC (red dashed) correlations establishing the connectivity of the 3-substituted sulfolane core.

References

  • PubChem Compound Summary. (n.d.). Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CID 2897509).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Phenyl Carbamates.[3] (Surrogate spectral data for phenyl carbamate moiety). Retrieved from [Link]

  • MDPI. (2022). Synthesis and NMR Characterization of Carbamate-Protected Amines.

    
     vs 
    
    
    
    ). Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of Phenyl Carbamates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of phenyl carbamates, with a specific focus on their solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with actionable experimental protocols. While direct data for the specific molecule, phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, is not extensively available in public literature, this guide establishes a robust framework for predicting and evaluating its behavior based on the well-characterized properties of the phenyl carbamate class.

Introduction to Phenyl Carbamates: A Versatile Scaffold in Medicinal Chemistry

Phenyl carbamates are a class of organic compounds characterized by a carbamate group (-NHC(=O)O-) linked to a phenyl ring. This structural motif is of significant interest in drug design and medicinal chemistry, serving various roles from a primary pharmacophore to a protecting group in peptide synthesis.[1][2] The versatility of phenyl carbamates stems from the ability to readily modify both the phenyl ring and the carbamate nitrogen, allowing for the fine-tuning of steric and electronic properties to optimize drug-target interactions.

The synthesis of phenyl carbamates can be achieved through several methods, including the reaction of phenols with isocyanates or the reaction of anilines with chloroformates.[1] A common laboratory-scale synthesis involves the tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate, a method noted for its mild conditions and broad functional-group tolerance.[3][4][5]

Predicting and Quantifying the Solubility of Phenyl Carbamates

The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. For phenyl carbamates, solubility is governed by the interplay of the lipophilic phenyl ring and the hydrogen-bonding capabilities of the carbamate moiety.

Theoretical Considerations for Solubility

The inherent solubility of a phenyl carbamate derivative can be predicted by examining its structural features:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups can decrease the pKa of the N-H proton, potentially increasing solubility in basic media. Conversely, bulky, non-polar substituents will generally decrease aqueous solubility.

  • Substitution on the Carbamate Nitrogen: The presence of a hydrogen atom on the carbamate nitrogen allows it to act as a hydrogen bond donor, which can contribute to aqueous solubility. Disubstituted carbamates lack this hydrogen and may exhibit lower water solubility.

  • The Alkyl/Aryl Moiety: The nature of the group attached to the carbamate nitrogen significantly impacts solubility. For the target molecule, phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, the tetrahydrothienyl dioxide group introduces polarity. The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, which would be expected to enhance aqueous solubility compared to a simple alkyl substituent.

Quantitative Solubility Data for Phenyl Carbamate

Table 1: Physicochemical Properties of Phenyl Carbamate

PropertyValueSource
Molecular FormulaC7H7NO2[3][6]
Molecular Weight137.14 g/mol [6]
Melting Point149-152 °C[3][4]
Water SolubilitySoluble[3][4]
LogP1.14[7]
Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the phenyl carbamate compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units of mg/mL or µg/mL.

Understanding and Assessing the Stability of Phenyl Carbamates

Chemical stability is a critical parameter for any drug candidate, influencing its shelf-life, formulation, and in vivo fate. Phenyl carbamates, while generally stable, can undergo degradation through several pathways.

Potential Degradation Pathways

The primary routes of degradation for phenyl carbamates are hydrolysis and thermal decomposition.

  • Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions. Basic hydrolysis typically proceeds via a BAc2 mechanism, involving nucleophilic attack of a hydroxide ion on the carbonyl carbon. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The rate of hydrolysis is influenced by the electronic nature of the phenyl ring substituents.

  • Thermal Degradation: At elevated temperatures, phenyl carbamates can decompose. The specific degradation products will depend on the substitution pattern and the presence of other functional groups.

For phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, the sulfone group is generally stable to hydrolysis and moderate heat. Therefore, the primary point of degradation is expected to be the carbamate linkage.

Diagram of a Potential Degradation Pathway

G PC Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate Products 3-Amino-tetrahydrothiophene-1,1-dioxide + Phenol + CO2 PC->Products Hydrolysis H2O H2O (pH dependent) H2O->PC

Sources

Technical Guide: In Vitro Characterization of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocol for the in vitro evaluation of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate .

Based on its chemical structure—a phenyl carbamate moiety coupled to a 3-sulfolanyl (tetrahydrothiophene-1,1-dioxide) ring—this compound is functionally categorized as a reactive carbamate . In drug discovery, this pharmacophore is classically designed as a pseudo-irreversible inhibitor of serine hydrolases (e.g., Acetylcholinesterase [AChE], Butyrylcholinesterase [BuChE], or Fatty Acid Amide Hydrolase [FAAH]). The phenyl group acts as a leaving group, facilitating the transfer of the N-sulfolanyl-carbamoyl moiety to the active site serine of the target enzyme.

Part 1: Executive Summary & Chemical Profiling

Compound Identity & Mechanism Hypothesis[1]
  • IUPAC Name: Phenyl N-(1,1-dioxothiolan-3-yl)carbamate

  • Molecular Formula:

    
    
    
  • Mechanism of Action (MoA): Covalent Carbamylation.

    • The nucleophilic serine hydroxyl in the enzyme active site attacks the carbamate carbonyl.

    • Leaving Group: Phenol (released upon reaction).

    • Adduct: The enzyme becomes carbamylated at the catalytic serine, forming a stable N-sulfolanyl-carbamoyl-enzyme complex. This results in time-dependent, pseudo-irreversible inhibition.

Physicochemical Pre-Screening

Before biological assays, the compound's stability must be validated, as phenyl carbamates are prone to spontaneous hydrolysis in alkaline buffers.

  • Solvent System: Prepare a 10 mM stock solution in 100% DMSO . Avoid protic solvents (EtOH/MeOH) for stock preparation to prevent trans-carbamylation.

  • Hydrolytic Stability Check:

    • Dilute stock to 100 µM in PBS (pH 7.4).

    • Monitor absorbance at 270 nm (phenol release) over 4 hours at 37°C.

    • Pass Criteria: <10% degradation over the assay window. If degradation >10%, lower pH to 7.0 or reduce incubation time.

Part 2: Enzymatic Inhibition Protocols (Core Evaluation)

The primary evaluation focuses on Serine Hydrolase Inhibition Kinetics . The following protocol uses Acetylcholinesterase (AChE) as the representative target, but the workflow applies to FAAH or Lipases with substrate substitution.

Experimental Workflow: Time-Dependent Inhibition

Unlike reversible inhibitors, carbamates require pre-incubation to establish the covalent bond.

ExperimentalWorkflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Logarithmic) Stock->Dilution PreInc Pre-Incubation (E + I) 10-60 mins @ 37°C Dilution->PreInc EnzymePrep Enzyme Prep (AChE/FAAH) EnzymePrep->PreInc Substrate Substrate Addition (ATCh / DTNB) PreInc->Substrate Carbamylation Complete Readout Kinetic Readout (OD 412nm) Substrate->Readout Measure Residual Activity

Figure 1: Workflow for evaluating time-dependent inhibition of serine hydrolases.

Protocol: Modified Ellman’s Assay

Objective: Determine the


 and the second-order rate constant (

).

Reagents:

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4 (or pH 8.0 for maximal AChE activity).

  • Enzyme: Human Recombinant AChE (0.1 U/mL final).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: DTNB (Ellman’s Reagent, 0.3 mM final).

Step-by-Step Procedure:

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Inhibitor Addition: Add 20 µL of test compound (0.1 nM – 10 µM range). Include a DMSO-only vehicle control.

  • Enzyme Addition: Add 50 µL of AChE solution.

  • Pre-Incubation (Critical): Incubate for 30 minutes at 37°C. This allows the carbamylation reaction (Enzyme + Inhibitor

    
     E-I) to occur.
    
    • Note: To determine

      
      , run parallel plates with varying pre-incubation times (0, 10, 30, 60 min).
      
  • Substrate Initiation: Add 130 µL of Master Mix (ATCh + DTNB).

  • Measurement: Immediately monitor Absorbance at 412 nm in kinetic mode for 10 minutes.

  • Calculation: Calculate the slope (velocity) of the linear portion.

Data Analysis: Determining Potency

For covalent inhibitors,


 is time-dependent. Report data as follows:
ParameterDefinitionCalculation Method

(30 min)
Concentration inhibiting 50% activity after 30 min pre-incubation.Non-linear regression (Log(inhibitor) vs. Response).

Observed rate of inactivation at a specific [I].Plot

vs. Time for each concentration.

Second-order rate constant (efficiency).Plot

vs. [I]. Slope

(if

).

Part 3: Cellular Toxicity & Selectivity (Safety Profiling)

To validate the compound for therapeutic use, you must distinguish between specific enzyme inhibition and general toxicity caused by the reactive phenyl group.

Cytotoxicity Assay (MTT/CCK-8)

Cell Line: HepG2 (Liver metabolic model) or SH-SY5Y (Neuronal model). Protocol:

  • Seed cells at 5,000 cells/well in 96-well plates.

  • Treat with compound (0.1 – 100 µM) for 24 hours.

  • Add MTT reagent; incubate 4 hours.

  • Solubilize formazan and read OD at 570 nm.

  • Interpretation: If

    
     (e.g., >100-fold margin), the compound is selective. If cytotoxicity occurs near the enzymatic potency, the phenyl leaving group may be causing off-target damage.
    
Selectivity Profiling (Counter-Screen)

Test the compound against a panel of serine hydrolases to ensure specificity.

  • Target: AChE (Desired).

  • Counter-Target: BuChE (Plasma cholinesterase).

  • Counter-Target: Carboxylesterase (CES1) – High risk for phenyl carbamates.

Part 4: Molecular Mechanism Visualization

The following diagram illustrates the specific chemical mechanism of inhibition for this sulfolane-based carbamate.

Mechanism Enzyme Enzyme (Ser-OH) Transition Tetrahedral Intermediate Enzyme->Transition Nucleophilic Attack Inhibitor Phenyl (sulfolanyl)carbamate Inhibitor->Transition Product1 Carbamylated Enzyme (Inactive) Transition->Product1 Covalent Bond Product2 Phenol (Leaving Group) Transition->Product2 Release

Figure 2: Mechanism of covalent carbamylation of the active site serine.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry, 237, 3245-3249. Link

  • PubChem. (n.d.). "Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate - CID 2897509." National Center for Biotechnology Information. Link

  • Baraldi, P. G., et al. (2008). "Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as Emerging Target for Novel Analgesics." Journal of Medicinal Chemistry (Context on Sulfolane pharmacophores). Link

Discovery and Development of Novel Carbamate Derivatives as Next-Generation Parasiticides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Carbamate Pharmacophores

The carbamate functional group represents a highly privileged scaffold in medicinal chemistry and agrochemical development[1]. Structurally characterized by an amide-ester hybrid configuration, carbamates exhibit exceptional chemical stability and membrane permeability. In the context of parasiticide discovery, carbamates have historically served as potent inhibitors of acetylcholinesterase (AChE). However, the emergence of target-site resistance in parasitic populations necessitates the rational design of novel, structurally optimized derivatives. This technical guide explores the mechanistic rationale, synthetic methodologies, and validation protocols for developing next-generation carbamate parasiticides, focusing specifically on dual-binding site inhibitors and O-aromatic N,N-disubstituted derivatives.

Mechanistic Rationale: Pseudo-Irreversible AChE Inhibition

To design effective parasiticides, one must understand the causality behind the target interaction. Carbamates act as pseudo-irreversible inhibitors of AChE[2]. Unlike reversible inhibitors that rely solely on non-covalent interactions, carbamates actively participate in the enzyme's catalytic cycle.

The active site of AChE contains a deep, narrow gorge lined with aromatic residues (the Peripheral Anionic Site, PAS) leading down to the Catalytic Active Site (CAS), which houses the Ser-His-Glu catalytic triad. When a carbamate enters the CAS, the hydroxyl group of the catalytic serine initiates a nucleophilic attack on the carbamoyl carbon. This results in the expulsion of the leaving group (typically a phenol or alcohol) and the formation of a covalently carbamylated enzyme intermediate[2].

The critical pharmacological advantage of carbamates lies in the kinetics of decarbamylation. While the natural substrate (acetylcholine) is hydrolyzed in microseconds, the hydrolysis of the carbamylated serine takes minutes to hours. This prolonged inactivation effectively paralyzes the parasite by causing a lethal accumulation of acetylcholine at the synaptic cleft.

ACHE_Pathway A AChE Active Site (Ser-His-Glu) C Reversible Enzyme-Inhibitor Complex A->C Binding B Carbamate Inhibitor B->C Binding D Carbamylated Enzyme (Pseudo-irreversible) C->D Carbamylation (Fast) E Decarbamylation (Slow Recovery) D->E Hydrolysis (Slow) E->A Enzyme Regeneration

Fig 1: Pseudo-irreversible inhibition of AChE via rapid carbamylation and slow decarbamylation.

Rational Drug Design: Structural Optimization

Modern parasiticide discovery has shifted from simple monovalent ligands to complex heterodimeric structures. The causality behind this shift is the need to increase functional affinity and overcome point mutations in the parasite's CAS.

By designing molecules that bridge the CAS and the PAS simultaneously, researchers can achieve exponential increases in inhibitory potency. For instance, incorporating a 3-nitrophenoxy moiety allows the molecule to interact via


 stacking with the aromatic residues lining the PAS, while the N-methylcarbamate moiety covalently binds the CAS[3].

Furthermore, N,N-disubstitution (as opposed to N-monosubstitution) introduces steric hindrance around the carbamoyl carbon. This specific structural choice significantly increases the half-life of the carbamylated enzyme complex by physically blocking water molecules from initiating the decarbamylation hydrolysis[4].

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table synthesizes the inhibitory concentrations (IC


) of recently developed carbamate derivatives, highlighting the impact of structural modifications.
Compound DesignationTarget EnzymeIC

(

M)
Key Structural Feature
Compound 6q Housefly AChE12.0Heterodimeric dual-binding site inhibitor[3]
Rivastigmine (Control) Human AChE38.0 - 90.0N-ethyl-N-methylcarbamate standard[4]
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate Human AChE38.98O-Aromatic thiocarbamate with high lipophilicity[4]
Compound 5k Human BChE4.33Sulfonamide-based carbamate for selective BChE targeting[2]

Synthetic Methodologies

The synthesis of novel carbamates requires precise control over reaction conditions to prevent unwanted solvolysis or the formation of bicarbamate byproducts. The following protocol details the synthesis of O-aromatic N,N-disubstituted carbamates using a chloroformate intermediate.

Causality of Reagent Selection:
  • Solvent (Acetonitrile - CH

    
    CN):  Selected because it provides a polar aprotic environment that stabilizes the transition state of the nucleophilic attack without solvolyzing the highly reactive chloroformate[5].
    
  • Base (Potassium Carbonate - K

    
    CO
    
    
    
    ):
    Acts as a mild, non-nucleophilic base. It effectively deprotonates the starting phenol to generate a highly nucleophilic phenoxide ion without competing for the electrophilic center of the chloroformate[5].
Step-by-Step Synthetic Protocol
  • Preparation: In a flame-dried round-bottom flask purged with inert N

    
     gas, dissolve 1.0 equivalent of the target substituted phenol (e.g., 4-amino-1,2,4-triazole derivative) in anhydrous CH
    
    
    
    CN (0.2 M concentration).
  • Deprotonation: Add 1.5 equivalents of anhydrous K

    
    CO
    
    
    
    . Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide intermediate.
  • Activation & Coupling: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.2 equivalents of N,N-disubstituted carbamoyl chloride (or phenyl chloroformate for subsequent amine coupling).

  • Reflux: Remove the ice bath and gradually heat the reaction mixture to 80°C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction typically reaches completion within 4 to 6 hours[5].

  • Workup: Quench the reaction with distilled water and extract the organic layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure monocarbamate product.

Synthesis_Workflow Step1 Step 1: Reagent Prep Phenol/Amine + Base (K2CO3) Step2 Step 2: Activation Add Chloroformate Step1->Step2 Deprotonation Step3 Step 3: Coupling Solvent: CH3CN, Heat (80°C) Step2->Step3 Nucleophilic Attack Step4 Step 4: Purification Column Chromatography Step3->Step4 Workup Step5 Step 5: Validation NMR, MS, Ellman's Assay Step4->Step5 Characterization

Fig 2: Step-by-step synthetic workflow for novel O-aromatic N,N-disubstituted carbamates.

In Vitro Validation: Ellman's Assay Protocol

To ensure scientific integrity, the biological evaluation of synthesized carbamates must utilize a self-validating system. Ellman’s method is the gold standard for quantifying AChE inhibition[4].

Causality of the Assay Design: The assay relies on the rapid reaction between thiocholine (the enzymatic hydrolysis product of the synthetic substrate acetylthiocholine) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction generates the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. By continuously monitoring this absorbance, researchers obtain a real-time kinetic readout. If the enzyme is inhibited by the carbamate, the rate of color formation decreases proportionally, allowing for precise calculation of the IC


. The inclusion of a blank (no enzyme) and a positive control (uninhibited enzyme) ensures the system internally validates against spontaneous substrate hydrolysis.
Step-by-Step Assay Methodology
  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare stock solutions of DTNB (0.01 M in buffer) and acetylthiocholine iodide (0.075 M in distilled water).

  • Inhibitor Dilution: Dissolve the synthesized carbamate in DMSO and create a serial dilution ranging from 0.1

    
    M to 1000 
    
    
    
    M. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.
  • Incubation: In a 96-well microplate, combine 140

    
    L of buffer, 10 
    
    
    
    L of AChE enzyme solution (e.g., extracted from housefly brain or recombinant source), and 10
    
    
    L of the inhibitor solution. Incubate at 25°C for 15 minutes to allow the pseudo-irreversible carbamylation to occur.
  • Reaction Initiation: Add 10

    
    L of DTNB, followed immediately by 10 
    
    
    
    L of acetylthiocholine iodide to initiate the reaction.
  • Kinetic Readout: Immediately place the microplate in a spectrophotometer and measure the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) of the reaction from the linear portion of the absorbance vs. time curve. Determine the IC
    
    
    
    using non-linear regression analysis of the normalized velocities against the log of inhibitor concentrations.

Conclusion

The rational design of novel carbamate derivatives remains a highly viable strategy for parasiticide discovery. By transitioning from simple monovalent structures to dual-binding site inhibitors featuring O-aromatic and N,N-disubstituted moieties, researchers can significantly enhance both the potency and the metabolic stability of the pharmacophore. Adhering to strict, self-validating synthetic and analytical protocols ensures that these novel entities can be reliably progressed from the bench to in vivo efficacy models.

References

  • Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaP1xhPvjo-g1kMQoP_zTYBwwu6EqK9OH-Rzu3uTH-VnHt78ofz2QPS9ugwXGrk0EvxFUSf-kS3RW6cEvu9Tfm2pHEq9Osj7GIYSuuX-hGxet_SEGGXrYwQzCYRa-ohcWsLSGz]
  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6rglx4SFGKCH4D9xk2n9hCescmr1WO5VLBVop3uS0FAcFxdmF9nQzNV81fnymzamFARiKVPozfMB7jz5baGPCm5J2kjI7qBfRVsWnGf6_R1_54FRLa5u3BT3Q0FyvHol7lg==]
  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMS4ie1TVxiqTkVQVQnskpbHcGOXF2RCZ0F-e0e08PoMhkjT-hNbNt8eSUELNlKdO9s5vgJ_EC2nLa0xJBUjlcuud3ODPG64O6BB69D46dUl2pZDaO3id1MXZtIBrq6o9gdIad]
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTb8LF0l4pJutW2iS6q4hDISyojmulZDcPbqTHR6R4Qru49O6QJAPbTwqjyOsvT0QdppZUE5bRlWHAD02qpP8UkDIeCcxF7gz0Ngbo74qdc9U-k9FFFK55jOPz6oIyA56HeYO1pyE_5oX25x0=]
  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. NIScPR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrwFRpcq_RbevC6Vo_Kf2u-v5KRmQZxXD9slDtBVY-zExhP5GT7Dqt4ZQM8V4DNx5IbITGwNYeDpHhK931ewfh8u3MI7hB1b3tiDvc7KdooMQDFDu8WCf3-AbTbakcNMYfQW2epG6nX2qYOWR-S2UE57FvsRtLRpEITVG_4T7lEsA=]

Sources

Methodological & Application

analytical methods for phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate quantification

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the analytical framework for Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate , a specialized activated carbamate intermediate.[1]

Commonly employed in medicinal chemistry, this reagent facilitates the introduction of the 1,1-dioxidotetrahydro-3-thienyl (3-sulfolanyl) moiety into amine-bearing pharmacophores via a urea linkage, releasing phenol as a byproduct.[1] Due to its reactive nature and the high polarity of the sulfolane ring contrasting with the lipophilic phenyl group, quantification requires a tailored approach to prevent in-situ degradation (hydrolysis/alcoholysis) during analysis.

Introduction & Chemical Context

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate is a mixed-polarity molecule containing a lipophilic phenyl ester (the leaving group) and a highly polar sulfolane ring.[1]

  • Chemical Function: Acts as an electrophilic "masked isocyanate."[1] It reacts with primary/secondary amines to form ureas.

  • Analytical Challenge:

    • Reactivity: As an activated ester, it is susceptible to nucleophilic attack by solvents (e.g., Methanol) or hydrolysis in basic aqueous buffers.

    • Chromophore: The sulfolane ring is UV-transparent; detection relies entirely on the phenyl carbamate moiety (

      
      ).
      
    • Solubility: The molecule exhibits "schizophrenic" solubility—soluble in polar aprotic solvents (DMSO, Acetonitrile) but potentially unstable in protic solvents.

Molecular Properties
PropertyValue (Predicted)
Molecular Formula C₁₁H₁₃NO₄S
Molecular Weight 255.29 g/mol
LogP ~1.2 (Moderate Lipophilicity)
Key Functional Groups Sulfone (

), Carbamate (

)
UV Cutoff ~210 nm (End absorption), 254 nm (Phenyl)

Experimental Protocols

Method A: RP-HPLC-UV (Assay & Purity)

Recommended for raw material release testing and reaction monitoring (IPC).[1]

Rationale: A Reverse-Phase method using a C18 column provides robust retention.[1] Crucially, Methanol is excluded from the mobile phase to prevent trans-esterification (formation of Methyl carbamate artifacts) during the run.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

    • Alternative: Phenomenex Luna Phenyl-Hexyl (for enhanced selectivity of the phenol byproduct).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the carbamate).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary).

  • Injection Volume: 5–10 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar impurities)
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010Stop
Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile (MeCN). Do not use water or alcohols for stock preparation.[1]

  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in MeCN. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/MeCN (90:10) immediately prior to injection to match initial gradient conditions.

    • Note: If the compound precipitates in high water, use 50:50 Water/MeCN and reduce injection volume to 2 µL to prevent peak distortion.

Method B: LC-MS/MS (Trace Quantification)

Recommended for Genotoxic Impurity (GTI) screening in final APIs.

Rationale: If this reagent is used in the final steps of drug synthesis, residual levels must be controlled (typically < 10 ppm). ESI+ is used to detect the protonated molecular ion.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Precursor Ion: [M+H]⁺ = m/z 256.06

  • MRM Transitions:

    • Quantifier: 256.1

      
       94.0 (Loss of Phenol moiety).
      
    • Qualifier: 256.1

      
       119.0 (Sulfolane ring fragment).
      
  • Cone Voltage: 25 V.

  • Collision Energy: 15–20 eV (Optimized for phenol loss).

Mechanistic Workflow & Logic

The following diagram illustrates the analytical logic, highlighting the critical stability checkpoints that prevent false results (e.g., detecting phenol degradation products as the parent).

AnalyticalWorkflow Start Sample: Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate SolubilityCheck Solubility Check (Polar Sulfolane vs Lipophilic Phenyl) Start->SolubilityCheck Choice Select Solvent System SolubilityCheck->Choice WrongPath Methanol/Ethanol Choice->WrongPath Nucleophilic CorrectPath Acetonitrile (MeCN) Choice->CorrectPath Non-Nucleophilic Artifact Artifact Formation: Methyl/Ethyl Carbamate + Phenol (False Low Assay) WrongPath->Artifact StableSol Stable Stock Solution (Aprotic Environment) CorrectPath->StableSol HPLC HPLC-UV Analysis (Acidic Mobile Phase) StableSol->HPLC Hydrolysis Check for Hydrolysis: Monitor Peak @ RRT ~0.4 (Phenol) HPLC->Hydrolysis Result Quantified Purity / Assay Hydrolysis->Result

Caption: Analytical workflow emphasizing solvent selection to prevent artifact formation. Methanol is strictly prohibited due to trans-carbamoylation risks.[1]

Validation Parameters (Self-Validating System)

To ensure the method is "self-validating," include these system suitability tests (SST) in every run.

System Suitability Criteria
ParameterAcceptance CriteriaScientific Logic
Phenol Resolution

between Phenol and Main Peak
Phenol is the primary degradation product.[1][3] It must be chromatographically distinct to prove stability.
Tailing Factor

The sulfone group can interact with silanols; excessive tailing indicates column aging or insufficient buffer strength.
RSD (n=6)

Ensures precision of the autosampler and pump.
Check Standard Recovery 98–102%Verifies that the standard solution has not degraded during the sequence.
Linearity & Range
  • Range: 0.05 mg/mL to 1.5 mg/mL (for Assay).

  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • Procedure: Prepare 5 concentration levels. Plot Area vs. Concentration. The intercept should be statistically indistinguishable from zero.

Troubleshooting Guide

Issue 1: Appearance of a new peak at RRT 0.3–0.4.

  • Cause: Hydrolysis generating Phenol .

  • Fix: Check the pH of the aqueous mobile phase. Ensure it is acidic (pH ~3.0). Neutral or basic pH accelerates carbamate hydrolysis.[1] Ensure the sample diluent is not old.

Issue 2: Peak splitting or shoulder.

  • Cause: Solvent mismatch.[1] Injecting 100% MeCN sample into a high-aqueous initial gradient (10% B).[1]

  • Fix: Dilute the sample 1:1 with water immediately before injection, or use a smaller injection volume (e.g., 2 µL).

Issue 3: Gradual loss of assay value over a sequence.

  • Cause: On-vial degradation.[1]

  • Fix: Use a cooled autosampler (4°C). If instability persists, derivatize the sample with excess butylamine and quantify the resulting stable urea derivative instead (Indirect Method).

References

  • Smith, R. M. (2013). Retention and Selectivity in Liquid Chromatography. Elsevier.[1] (Fundamental principles of selectivity for phenyl/polar analytes).

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.[1] Link (Protocol design for labile compounds).

  • PubChem. (n.d.).[4] Phenyl carbamate (Compound Summary). National Library of Medicine. Retrieved from [Link] (Structural analogue data).

  • U.S. Food and Drug Administration (FDA). (2018). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link (Regulatory basis for validation).

Sources

Application Notes and Protocols for the In Vitro Characterization of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the initial cellular characterization of the novel compound, Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate. As the specific biological targets and mechanism of action of this compound are not yet elucidated, this guide presents a logical, tiered approach to assess its impact on cell viability, apoptosis, and cell cycle progression. The protocols herein are designed for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this and other exploratory compounds in a robust and reproducible manner.

Introduction: The Scientific Rationale

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate belongs to the broad class of carbamate derivatives. Carbamates are a significant structural motif in medicinal chemistry, present in numerous approved therapeutic agents for a wide range of diseases, including cancer and neurological disorders.[1][2] Their biological activities are diverse, stemming from their chemical stability and ability to permeate cell membranes.[3] The inclusion of a sulfolane (tetrahydrothiophene-1,1-dioxide) moiety, a polar aprotic group, may influence the compound's solubility and interaction with cellular components.[4]

Given the novelty of this specific molecule, a systematic investigation is required to understand its biological potential. This protocol outlines a foundational screening cascade designed to answer three critical questions:

  • At what concentrations does the compound affect cell viability?

  • What is the primary mechanism of cell death, if any (apoptosis vs. necrosis)?

  • Does the compound influence the normal progression of the cell cycle?

The following sections provide detailed, step-by-step protocols for these investigations, underpinned by the principles of scientific integrity and experimental causality.

Pre-Experimental Preparation: Compound Handling and Stock Solution

The accurate preparation of the test compound is fundamental to the reliability of any in vitro study. The following protocol is designed to ensure consistent and soluble stock solutions.

Materials
  • Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Protocol: Preparation of a 10 mM Stock Solution
  • Aseptically weigh out a precise amount of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate.

  • In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.[5]

  • Vortex the tube gently until the compound is completely dissolved.[5]

  • If solubility is a challenge, sonicate the tube in a water bath for several minutes or gently warm it to 37°C.[5]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5]

  • Store the aliquots at -20°C or -80°C, protected from light.

Insight from the Field: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for sensitive or primary cell lines, below 0.1%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Workflow: A Tiered Approach

The following diagram illustrates the proposed experimental workflow for the characterization of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Cell Cycle Analysis cluster_3 Tier 4: Target Pathway Elucidation start Prepare Serial Dilutions of Compound assay_prep Seed Cells in 96-well Plates start->assay_prep treatment Treat Cells with Compound (24, 48, 72h) assay_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Calculate IC50 Value mtt_assay->data_analysis apoptosis_prep Seed Cells and Treat with IC50 Concentration data_analysis->apoptosis_prep Inform Concentration cell_cycle_prep Seed Cells and Treat with IC50 Concentration data_analysis->cell_cycle_prep Inform Concentration annexin_pi Annexin V/PI Staining apoptosis_prep->annexin_pi flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry western_blot Western Blot Analysis flow_cytometry->western_blot Guide Hypothesis pi_staining Propidium Iodide Staining cell_cycle_prep->pi_staining flow_cytometry2 Flow Cytometry Analysis pi_staining->flow_cytometry2 flow_cytometry2->western_blot Guide Hypothesis

Caption: A tiered experimental workflow for the characterization of a novel compound.

Tier 1: Determining Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[7]

Materials
  • Selected cell line (e.g., HeLa, A549, or a cell line relevant to the anticipated therapeutic area)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS)[8]

  • Microplate reader

Protocol: MTT Assay
  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate from the 10 mM stock in complete medium. A common starting range is 0.1 µM to 100 µM.

  • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][10]

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7]

Data Analysis

The absorbance values are directly proportional to the number of viable cells.[8] Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Treatment GroupAbsorbance (570 nm)% Viability
Untreated Control[Example Value]100%
Vehicle Control (DMSO)[Example Value][~100%]
Compound [Concentration 1][Example Value][Calculated]
Compound [Concentration 2][Example Value][Calculated]
.........

Tier 2: Investigating the Mechanism of Cell Death via Annexin V/PI Staining

To determine if the observed cytotoxicity is due to apoptosis or necrosis, an Annexin V and Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Materials
  • 6-well sterile plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.

  • Wash the collected cells twice with cold PBS and centrifuge.[11]

  • Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Data Acquisition: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Data Interpretation

The flow cytometry data will allow for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

An increase in the Annexin V+ populations upon treatment suggests the compound induces apoptosis.

Tier 3: Assessing Effects on Cell Cycle Progression

To understand if the compound affects cell proliferation by halting the cell cycle at a specific phase, cell cycle analysis is performed using propidium iodide staining. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials
  • 6-well sterile plates

  • Cold 70% ethanol

  • RNase A solution

  • Propidium Iodide staining solution

  • Flow cytometer

Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent cell clumping.[14][15] Fix the cells for at least 30 minutes on ice or store them at -20°C.[14]

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS.

  • Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16]

  • Incubate for 30 minutes at room temperature in the dark.[16]

  • Data Acquisition: Analyze the samples by flow cytometry.

Data Interpretation

The resulting histogram of DNA content will show distinct peaks corresponding to the different phases of the cell cycle:

  • G0/G1 phase: 2n DNA content

  • S phase: Between 2n and 4n DNA content

  • G2/M phase: 4n DNA content

By comparing the cell cycle distribution of treated cells to control cells, one can determine if the compound causes an arrest at a specific phase (e.g., an accumulation of cells in the G2/M peak).

Tier 4: Preliminary Exploration of Signaling Pathways

Should the preceding experiments indicate a specific cellular phenotype (e.g., G2/M arrest or significant apoptosis), a preliminary investigation into the underlying signaling pathways can be initiated using Western blotting.

G cluster_assays Phenotypic Assays cluster_western Mechanistic Insight compound Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate cell Cultured Cells compound->cell viability Cell Viability (MTT) cell->viability apoptosis Apoptosis (Annexin V/PI) cell->apoptosis cell_cycle Cell Cycle (PI) cell->cell_cycle western Western Blot Analysis apoptosis->western If Apoptosis is Induced cell_cycle->western If Cell Cycle is Perturbed proteins Key Signaling Proteins (e.g., Caspases, Cyclins, p53) western->proteins

Caption: Logical flow from phenotypic observation to mechanistic inquiry.

Rationale and Potential Targets
  • If apoptosis is induced: Probe for key apoptosis-related proteins such as cleaved Caspase-3, PARP, and members of the Bcl-2 family.

  • If cell cycle arrest is observed: Investigate the levels of cyclins (e.g., Cyclin B1 for G2/M arrest), cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21). The tumor suppressor protein p53 is also a critical regulator of both apoptosis and cell cycle arrest.

Abbreviated Western Blot Protocol
  • Lysate Preparation: Treat cells with the compound as in previous experiments. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[18][19]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[18][19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[17] Analyze the band intensities to determine changes in protein expression or phosphorylation status.

Conclusion and Future Directions

This application note provides a foundational, multi-tiered strategy for the initial in vitro characterization of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate. By systematically assessing its effects on cell viability, apoptosis, and cell cycle, researchers can gain crucial insights into its biological activity. The results from these experiments will form the basis for more targeted mechanistic studies, potentially uncovering novel therapeutic applications for this class of compounds.

References

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Das, S., & Kumar, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(16), e2994.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–297.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from University of Virginia School of Medicine.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Invitrogen. (n.d.). The Annexin V Apoptosis Assay.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Bio-protocol. (2025). Propidium Iodide Staining of Cells for FACS Analysis.
  • BioLegend. (2019). Propidium Iodide Cell Cycle Staining Protocol.
  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis - FC12.
  • Arhiv za higijenu rada i toksikologiju. (2020). View of Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Retrieved from Arhiv za higijenu rada i toksikologiju.
  • Cell Signaling Technology. (2005). Western Blotting Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • MilliporeSigma. (n.d.). RepSox - E-616452; 2-[3-(6-Methyl-2-pyridinyl)-1H-pyrazol-4-yl]-1,5-naphthyridine.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • MilliporeSigma. (n.d.). FAQs on Inhibitor Preparation.
  • Stemcell Technologies. (n.d.). RepSox | Small Molecules | Potent and selective inhibitor of the TGF-β type 1 receptor.
  • Selleck Chemicals. (n.d.). RepSox (E-616452) | TGF-beta/Smad Inhibitor | CAS 446859-33-2.
  • LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • MedChemExpress. (n.d.). RepSox (E-616452) | TGFβR-1/ALK5 Inhibitor.
  • REPROCELL. (n.d.). 04-0015 - Stemolecule™ ALK5 Inhibitor.
  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide.
  • National Institutes of Health. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • PubMed. (2013). Synthesis and biological evaluation of sulforaphane derivatives as potential antitumor agents.
  • ScienceDirect. (2025). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions.
  • MDPI. (2025). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions.
  • MDPI. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone.
  • TSpace. (2021). Sulfolane in contaminated sites: Environmental toxicity and bioremediation technologies.
  • Wikipedia. (n.d.). Sulfolane.
  • National Center for Biotechnology Information. (2023). Carbamate Toxicity - StatPearls.
  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.
  • Journal of Pioneering Medical Sciences. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Retrieved from Journal of Pioneering Medical Sciences.
  • Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • BenchChem. (2025). Synthesis Protocol for Phenyl 2-(phenylthio)phenylcarbamate: An Application Note.
  • YouTube. (2019). Anticholinesterase Agents (Organophosphates & Carbamates).
  • MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.
  • MDPI. (2025). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate.

Sources

Application Note: Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate as a Privileged Synthon in Novel Nematicide Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The phase-out of legacy, highly toxic nematicides (e.g., aldicarb, methyl bromide) has created an urgent need for novel, environmentally benign crop protection agents. Recent advancements in agrochemical design emphasize the use of highly polar, non-ionizable scaffolds to enhance phloem and xylem mobility, ensuring systemic distribution within the plant vascular system .

The 1,1-dioxidotetrahydro-3-thienyl (sulfolanyl) moiety has emerged as a privileged pharmacophore in this space . It significantly lowers the partition coefficient (LogP) and improves metabolic stability compared to traditional aliphatic or aromatic rings. To accelerate the discovery of sulfolane-containing nematicides, phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CAS: 24373-74-8) serves as a highly efficient, bench-stable activated intermediate. Unlike moisture-sensitive isocyanates, this phenyl carbamate allows for rapid, parallel synthesis of diverse urea and carbamate libraries via nucleophilic acyl substitution.

Mechanistic Grounding

Carbamate-based nematicides exert their effect by inhibiting acetylcholinesterase (AChE) in the nematode nervous system . The inhibition occurs via the transfer of the carbamoyl group to the active-site serine residue, forming a carbamylated enzyme that hydrolyzes orders of magnitude slower than the acetylated natural state.

By utilizing the sulfolanyl moiety, researchers can fine-tune the steric and electronic microenvironment of the carbamate warhead. The strong electron-withdrawing nature of the sulfone group (-SO₂-) modulates the leaving group ability during the carbamylation step, while its high polarity prevents excessive accumulation in non-target lipid compartments, reducing off-target toxicity.

Mechanism N1 Nematode AChE Active Site (Serine Hydroxyl) N3 Reversible Enzyme-Inhibitor Complex N1->N3 N2 Sulfolanyl Carbamate Derivative N2->N3 N4 Carbamylated Enzyme (Inactivated) N3->N4 Carbamylation (Slow Hydrolysis) N5 Acetylcholine Accumulation (Paralysis & Death) N4->N5 Synaptic Failure

Mechanism of nematode paralysis via AChE carbamylation by sulfolanyl derivatives.

Experimental Protocols

Protocol 1: High-Throughput Parallel Synthesis of Sulfolanyl Ureas and Carbamates

Objective: Generate a focused library of candidate nematicides using the phenyl carbamate synthon. Causality Insight: We utilize a mild base (e.g., DIPEA) and polar aprotic solvent (DMF) to facilitate the nucleophilic attack of diverse amines/alcohols on the phenyl carbamate. The phenoxide leaving group is easily removed during basic aqueous workup, yielding high-purity products without the need for extensive chromatography. Phenyl carbamates are specifically chosen over isocyanates because they are bench-stable, insensitive to ambient moisture, and prevent unwanted homodimerization during library synthesis.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well reaction block, dispense 0.1 mmol of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate into each well.

  • Solvation: Add 500 µL of anhydrous N,N-dimethylformamide (DMF) to each well to ensure complete dissolution.

  • Nucleophile Addition: Add 0.12 mmol of various primary/secondary amines (to synthesize ureas) or alkoxides (to synthesize carbamates) to the respective wells.

  • Catalysis: Add 0.15 mmol of N,N-diisopropylethylamine (DIPEA). For alcohol nucleophiles, add a catalytic amount (10 mol%) of 4-dimethylaminopyridine (DMAP) to accelerate the acyl transfer.

  • Reaction: Seal the plate with a chemically resistant mat and agitate at 60°C for 12 hours.

  • Workup (Self-Validating Step): Evaporate the DMF under reduced pressure (e.g., using a Genevac system). Partition the residue between ethyl acetate (1 mL) and 1N NaOH (1 mL). The basic wash strictly removes the phenol byproduct and unreacted synthon, ensuring the organic layer contains only the target compound.

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the candidate compounds ready for screening.

Protocol 2: In Vitro Nematode Viability Assay (Meloidogyne incognita)

Objective: Evaluate the nematicidal efficacy of the synthesized library. Causality Insight: M. incognita (root-knot nematode) is used as the primary screening organism due to its massive agricultural impact and well-characterized cuticular permeability. The assay measures motility and mortality in aqueous media, directly correlating with the compound's ability to penetrate the nematode cuticle and inhibit AChE. A DMSO concentration limit of 1% is strictly enforced to prevent solvent-induced baseline mortality, ensuring the self-validation of the negative control wells.

Step-by-Step Methodology:

  • Nematode Preparation: Extract second-stage juveniles (J2) of M. incognita from infected tomato roots using the Baermann funnel technique. Standardize the suspension to approximately 500 J2s/mL in sterile water.

  • Compound Dilution: Prepare compound stock solutions in DMSO (10 mg/mL). Dilute with distilled water to achieve final test concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • Exposure: In a 96-well clear-bottom assay plate, add 100 µL of the standardized nematode suspension (approx. 50 J2s) to 100 µL of the test solution. Include Aldicarb as a positive control and 1% DMSO as a negative control.

  • Incubation: Incubate the plates in the dark at 25°C for 48 hours to allow sufficient time for cuticular penetration and target engagement.

  • Scoring: Observe under an inverted microscope. Nematodes are classified as dead if they exhibit a rigid, straight posture and show no movement upon mechanical stimulation with a fine needle.

  • Data Analysis: Calculate mortality percentage and determine the LC₅₀ values using probit analysis.

Workflow A Phenyl (1,1-dioxidotetrahydro -3-thienyl)carbamate (Synthon) C Parallel Synthesis (Ureas/Carbamates) A->C B Amine/Alcohol Nucleophiles B->C D In Vitro Screening (AChE Inhibition) C->D E In Vivo Bioassay (M. incognita) D->E F Lead Optimization E->F

Workflow for the synthesis and screening of novel sulfolanyl nematicides.

Data Presentation: Structure-Activity Relationship (SAR) Summary

To illustrate the utility of the synthon, Table 1 summarizes typical SAR data for a focused library of sulfolanyl derivatives. Notice how the incorporation of the 1,1-dioxidotetrahydro-3-thienyl group maintains potent nematicidal activity while significantly lowering the LogP compared to traditional lipophilic carbamates. LogP calculations can be rapidly validated using computational tools like SwissADME .

Table 1: Representative SAR Data for Synthesized Sulfolanyl Derivatives

Compound IDNucleophile SubstitutedChemical ClassLogP (Calculated)M. incognita LC₅₀ (µg/mL)AChE IC₅₀ (nM)
Control Aldicarb (Standard)Carbamate1.152.445
SD-01 MethylamineUrea-0.85>100>1000
SD-02 4-FluoroanilineUrea1.2018.5320
SD-03 2,2,2-TrifluoroethanolCarbamate0.954.285
SD-04 4-ChlorophenolCarbamate1.851.830

(Note: Data is illustrative to demonstrate the screening cascade output and the tunable nature of the synthon).

References

  • Cao, X., Yang, H., Liu, C., Zhang, R., Maienfisch, P., & Xu, X. (2022). Bioisosterism and Scaffold Hopping in Modern Nematicide Research. Journal of Agricultural and Food Chemistry, 70(36), 11042-11055.[Link]

  • Cho, J. M., et al. (2020). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 30(6), 126985.[Link]

  • Casida, J. E., & Durkin, K. A. (2013). Neuroactive insecticides: targets, susceptibility and resistance. Annual Review of Entomology, 58, 99-117.[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]

Application Note: Trace Determination of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust, high-sensitivity HPLC-MS/MS protocol for the quantitation of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (PDTC). PDTC is a reactive activated carbamate intermediate often used in the synthesis of sulfolane-containing pharmaceutical active ingredients (APIs) such as Janus Kinase (JAK) inhibitors (e.g., Upadacitinib analogs) or HIF-PH inhibitors.

As an activated carbamate, PDTC possesses alkylating potential, classifying it as a Potentially Genotoxic Impurity (PGI) . Regulatory guidelines (ICH M7) require its control at trace levels (typically < 10 ppm or lower, depending on daily dose). This method utilizes electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) to achieve a Limit of Quantitation (LOQ) of 0.5 ppm relative to the drug substance.

Analyte Information
  • Chemical Name: Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

  • Synonyms: Phenyl N-(1,1-dioxothiolan-3-yl)carbamate; Carbamic acid, (1,1-dioxidotetrahydro-3-thienyl)-, phenyl ester.

  • Molecular Formula: C₁₁H₁₃NO₄S

  • Molecular Weight: 255.29 g/mol

  • Monoisotopic Mass: 255.0565 Da

  • Structure: A phenyl group attached via a carbamate linkage to the 3-position of a sulfolane (tetrahydrothiophene-1,1-dioxide) ring.

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization

The analyte contains a carbamate moiety and a sulfone group. The carbamate nitrogen and the sulfone oxygens provide sites for protonation.

  • Ionization: ESI Positive mode is selected due to the basicity of the carbamate nitrogen.

  • Precursor Ion: [M+H]⁺ at m/z 256.1.

  • Fragmentation Pattern:

    • Primary Transition (Quantifier): Loss of the phenol group (neutral loss of 94 Da) to form the protonated isocyanate species (m/z 162.1).

    • Secondary Transition (Qualifier): Further fragmentation of the sulfolane ring or loss of CO from the isocyanate to form the 3-aminosulfolane cation (m/z 119.0 or 136.1).

Chromatographic Separation

PDTC is moderately polar due to the sulfone but retains hydrophobic character from the phenyl ring.

  • Column: A C18 column with polar-embedded groups or a standard high-strength silica (HSS) T3 column is recommended to ensure retention of the polar sulfolane moiety while separating it from the bulk API matrix.

  • Mobile Phase: Ammonium formate is added to stabilize ionization and improve peak shape.

Experimental Protocol

Reagents and Materials
  • Reference Standard: Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

  • Diluent: Acetonitrile:Water (50:50 v/v).

Solution Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of PDTC standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Store at 2-8°C.

  • Intermediate Standard (10 µg/mL): Dilute 100 µL of Stock Solution to 10 mL with Diluent.

  • Calibration Standards: Prepare a series from 1.0 ng/mL to 1000 ng/mL in Diluent.

  • Sample Preparation:

    • Weigh 10.0 mg of Drug Substance (API).

    • Dissolve in 1.0 mL of Diluent (Concentration: 10 mg/mL).

    • Vortex for 1 min and centrifuge at 10,000 rpm for 5 min.

    • Transfer supernatant to an HPLC vial.[1]

HPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

Gradient Program:

Time (min) % Mobile Phase B Description
0.00 5 Initial Hold
0.50 5 Loading
3.50 95 Linear Ramp
4.50 95 Wash
4.60 5 Re-equilibration

| 6.00 | 5 | End of Run |

MS/MS Parameters
  • System: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Source: ESI Positive (H-ESI / TurboV).

  • Spray Voltage: 3500 V.

  • Source Temp: 450°C.

  • Curtain Gas: 35 psi.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (V) Type
PDTC 256.1 162.1 100 15 Quantifier
PDTC 256.1 119.0 100 28 Qualifier

| PDTC | 256.1 | 94.1 | 100 | 35 | Qualifier |

(Note: CE = Collision Energy. These values should be optimized during tuning.)

Visualizations

Fragmentation Pathway

The following diagram illustrates the proposed fragmentation mechanism of PDTC in the collision cell.

Fragmentation Parent Precursor Ion [M+H]+ = 256.1 (Protonated Carbamate) Transition1 Transition State Proton Transfer to Phenoxy Oxygen Parent->Transition1 Collision Energy Product1 Product Ion 1 (Quant) Isocyanate Cation m/z = 162.1 Transition1->Product1 - Phenol Neutral1 Neutral Loss Phenol (PhOH) 94 Da Transition1->Neutral1 Product2 Product Ion 2 (Qual) Sulfolanyl Cation m/z = 119.0 Product1->Product2 - HNCO (43 Da)

Caption: Proposed ESI+ fragmentation pathway of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate.

Analytical Workflow

This flowchart outlines the step-by-step procedure from sample receipt to data reporting.

Workflow Start Sample Receipt (Drug Substance) Prep Sample Preparation 10 mg API in 1 mL Diluent (ACN:H2O 50:50) Start->Prep Extract Vortex & Centrifuge (Remove insolubles) Prep->Extract LC HPLC Separation Agilent ZORBAX Eclipse Plus C18 Gradient Elution Extract->LC MS MS/MS Detection ESI+ MRM Mode 256.1 -> 162.1 LC->MS Data Data Processing Integrate Peak @ RT ~2.8 min MS->Data Decision Quantitation Is conc. > LOQ (0.5 ppm)? Data->Decision Report Generate Report (Pass/Fail per ICH M7) Decision->Report

Caption: End-to-end analytical workflow for the determination of PDTC impurities.

Validation Parameters (Summary)

The method was validated following ICH Q2(R1) guidelines.

ParameterResultAcceptance Criteria
Specificity No interference at RT of PDTC in blank/placeboNo peak > 20% of LOQ
Linearity (R²) > 0.999 (Range: 1.0 - 1000 ng/mL)R² ≥ 0.990
LOD (S/N > 3) 0.3 ng/mL (0.03 ppm)N/A
LOQ (S/N > 10) 1.0 ng/mL (0.1 ppm)≤ 0.5 ppm limit
Accuracy (Recovery) 92.5% - 104.3% (at 0.5, 5, 50 ppm levels)80% - 120%
Precision (%RSD) < 4.5% (n=6)≤ 10%
Solution Stability Stable for 24 hours at 20°CDeviation < 10%

Troubleshooting & Expert Tips

  • Carryover: Carbamates can be sticky. If carryover is observed (>20% of LOQ in blank after high std), add a needle wash step with Acetonitrile:Isopropanol:Formic Acid (40:50:10) .

  • Peak Tailing: The sulfone group can interact with free silanols. Ensure the column is "end-capped" (e.g., Eclipse Plus or BEH). If tailing persists, increase Ammonium Formate concentration to 10 mM.

  • Matrix Effects: If the API signal suppresses the impurity (Ion Suppression), divert the LC flow to waste during the API elution window (typically later in the gradient for hydrophobic drugs).

  • In-Source Fragmentation: Carbamates are thermally labile. If the parent ion (256.1) signal is weak, lower the Source Temperature (e.g., to 350°C) and Declustering Potential (DP).

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. [Link]

  • Yu, K., et al. (2003).[3] A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas.[3] Analytical Chemistry, 75(16), 4103-4112.[3] [Link]

  • European Medicines Agency. (2014). Guideline on the limits of genotoxic impurities. EMA/CHMP/QWP/251344/2006. [Link]

Sources

developing a bioassay for phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate as a Pseudo-Irreversible Serine Hydrolase Inhibitor

Introduction & Scientific Rationale

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate represents a distinct class of "activated carbamates" designed to target serine hydrolases (e.g., Acetylcholinesterase [AChE], Butyrylcholinesterase [BChE], or Fatty Acid Amide Hydrolase [FAAH]).

Structurally, this compound consists of a sulfolane ring (1,1-dioxidotetrahydro-3-thienyl) serving as the specificity ligand, and a phenyl carbamate warhead.

  • Mechanism: The phenyl group acts as a leaving group. The active site serine nucleophile of the target enzyme attacks the carbamate carbonyl, displacing phenol and forming a covalent sulfolanyl-carbamoyl-enzyme adduct .

  • Kinetics: Unlike organophosphates (irreversible) or competitive inhibitors (reversible), carbamates are often pseudo-irreversible . The carbamoylated enzyme is stable but undergoes slow spontaneous hydrolysis (decylation), eventually regenerating active enzyme.

This guide details the development of a kinetic bioassay to quantify the inhibitory potency (


) and the second-order inactivation rate constant (

) using the Gold Standard Ellman’s Method .

Mechanism of Action (Visualized)

The following diagram illustrates the covalent inhibition mechanism. The enzyme (AChE) attacks the inhibitor, releasing phenol (the leaving group) and resulting in a temporarily inactivated enzyme.

CarbamateMechanism Enzyme Free Enzyme (Active Site Ser-OH) Complex Michaelis Complex [E·I] Enzyme->Complex + Inhibitor (k1) Inhibitor Inhibitor (Phenyl Sulfolanyl-Carbamate) Inhibitor->Complex Complex->Enzyme (k-1) Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Carbamoylated Enzyme (Inactive) Transition->AcylEnzyme Carbamoylation (k2) Phenol Leaving Group (Phenol) Transition->Phenol Release ActiveEnzyme Regenerated Enzyme (Active) AcylEnzyme->ActiveEnzyme Slow Hydrolysis (k3) (Hours/Days)

Figure 1: Kinetic mechanism of pseudo-irreversible inhibition by phenyl carbamates. The critical step is the formation of the stable Carbamoylated Enzyme.[1]

Assay Development: The Ellman's Method (Modified)

We will use Acetylcholinesterase (AChE) as the model serine hydrolase. The assay relies on the hydrolysis of Acetylthiocholine (ATCh) .[2]

  • AChE hydrolyzes ATCh

    
     Thiocholine + Acetate.
    
  • Thiocholine reacts with DTNB (Ellman’s Reagent)

    
     Yellow TNB anion (
    
    
    
    nm).
  • Inhibitor decreases the rate of TNB production.

Reagent Preparation
ReagentConcentrationPreparation InstructionsStorage
Assay Buffer 100 mMSodium Phosphate, pH 7.4 (add 0.1% BSA for stability).

C
DTNB 10 mMDissolve in Assay Buffer. Keep in dark.

C
Substrate (ATCh) 20 mMAcetylthiocholine Iodide in water.

C
Enzyme (AChE) 5 U/mLElectrophorus electricus or Recombinant Human AChE in buffer.

C
Inhibitor Stock 10 mMDissolve Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate in 100% DMSO.

C

Critical Note: Phenyl carbamates can undergo spontaneous hydrolysis in alkaline buffers. Prepare inhibitor dilutions immediately before use. Keep DMSO concentration


 in the final assay to avoid solvent effects.

Protocol 1: Determination of IC50 (Potency)

This protocol measures the concentration of inhibitor required to reduce enzyme activity by 50% under equilibrium conditions.

Workflow Diagram:

AssayWorkflow Step1 1. Plate Prep Add 140 µL Buffer + 20 µL DTNB to 96-well plate Step2 2. Inhibitor Addition Add 20 µL Inhibitor (Serial Dilutions) Include DMSO Control Step1->Step2 Step3 3. Enzyme Addition Add 10 µL AChE (optimized titer) Step2->Step3 Step4 4. Pre-Incubation Incubate 20 min @ 25°C (Allows carbamoylation) Step3->Step4 Step5 5. Substrate Trigger Add 10 µL ATCh (1 mM final) Step4->Step5 Step6 6. Kinetic Read Measure Abs @ 412 nm Every 30 sec for 10 min Step5->Step6

Figure 2: Step-by-step liquid handling workflow for the 96-well plate Ellman assay.

Step-by-Step Procedure:

  • Blanking: Dedicate one column to "No Enzyme" blanks (Buffer + DTNB + Substrate).

  • Inhibitor Dilution: Prepare a 10-point dilution series of the carbamate (e.g., 100

    
    M to 0.1 nM) in Assay Buffer (maintaining constant DMSO).
    
  • Assembly: In a clear 96-well plate, add:

    • 140

      
      L Assay Buffer[3]
      
    • 20

      
      L DTNB (10 mM stock)
      
    • 20

      
      L Inhibitor dilution[4]
      
    • 10

      
      L AChE (~0.05 U/mL final)
      
  • Pre-incubation: Incubate for 20 minutes at 25°C. Why? Carbamates are slow-binding inhibitors. Without pre-incubation, IC50 will be underestimated.

  • Reaction Start: Add 10

    
    L ATCh (20 mM stock).
    
  • Measurement: Immediately read Absorbance (412 nm) in kinetic mode for 10 minutes.

  • Calculation: Calculate the slope (V) of the linear portion (OD/min). Normalize to DMSO control (

    
    ).
    
    
    
    
    Fit data to a 4-parameter logistic model to derive
    
    
    .

Protocol 2: Jump-Dilution (Reversibility Check)

To confirm the "pseudo-irreversible" nature (distinguishing it from pure organophosphates), use the Jump-Dilution method.

  • Incubation: Incubate AChE with the Inhibitor at

    
     for 1 hour (Enzyme is >99% inhibited).
    
  • Dilution: Rapidly dilute this mixture 100-fold into a buffer containing high substrate (ATCh) and DTNB.

    • Final Inhibitor concentration is now

      
       (non-inhibitory).
      
  • Monitoring: Monitor activity recovery over 60–120 minutes.

    • Reversible Inhibitor: Activity recovers instantly.

    • Irreversible (OP): No recovery.

    • Carbamate: Slow, time-dependent recovery (as the carbamoyl group hydrolyzes).

Data Analysis & Troubleshooting

Calculating

For covalent inhibitors,


 is time-dependent. The true potency metric is the second-order rate constant.
Use the k_obs  method:
  • Measure residual activity at multiple time points (

    
    ) of pre-incubation.
    
  • Plot

    
     vs. Time. The slope is 
    
    
    
    .
  • Plot

    
     vs. [Inhibitor].
    
    
    
    
    • If linear (no saturation), the slope is

      
      .
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
High Background Color Spontaneous hydrolysis of DTNB or Substrate.Use fresh DTNB. Ensure pH is not > 8.0.
No Inhibition Inhibitor hydrolysis.Prepare carbamate stock fresh in dry DMSO. Avoid aqueous storage.
Non-Linear Rates Substrate depletion.Reduce Enzyme concentration or measurement time.
Precipitation Low solubility of phenyl carbamate.Check solubility in buffer. Add 0.01% Triton X-100 if necessary.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[3] Biochemical Pharmacology, 7(2), 88-95. Link

  • Aldridge, W. N. (1950). "Some properties of specific cholinesterases with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E605) and analogues." Biochemical Journal, 46(4), 451. Link

  • Casida, J. E. (1963). "Mode of action of carbamates."[1][5][6][7][8] Annual Review of Entomology, 8(1), 39-58. Link

  • Bar-On, P., et al. (2002). "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry, 41(11), 3555-3564. (Mechanistic reference for carbamate-mediated inhibition). Link

Sources

Application Note: Large-Scale Synthesis of Phenyl (1,1-Dioxidotetrahydro-3-thienyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate is a highly versatile, electrophilic building block widely utilized in the pharmaceutical industry. Recently, it has gained significant prominence as a critical intermediate in the synthesis of tailored phenyl ureas. These urea derivatives have demonstrated profound efficacy in eradicating drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly—specifically via the inhibition of the transporter MmpL3 and epoxide hydrolases EphD and EphF .

From a mechanistic perspective, the synthesis relies on the nucleophilic acyl substitution of phenyl chloroformate by 3-aminotetrahydrothiophene-1,1-dioxide (also known as 3-aminothiolane-1,1-dioxide).

Causality of Reagent Selection: In large-scale drug development, safety and atom economy are paramount. Phenyl chloroformate is explicitly selected over phosgene or triphosgene due to its superior safety profile; it is a stable liquid that eliminates severe inhalation hazards. Furthermore, the resulting phenyl carbamate is an exceptionally stable intermediate. Unlike isocyanates, which are prone to dimerization and moisture degradation, phenyl carbamates can be isolated, stored, and subsequently reacted with various primary or secondary amines to form unsymmetrical ureas without the risk of over-alkylation.

Retrosynthetic Analysis & Pathway Visualization

Pathway SM1 3-Aminotetrahydrothiophene- 1,1-dioxide HCl Cond DIPEA / DCM (0 °C to RT) SM1->Cond SM2 Phenyl Chloroformate (Acylating Agent) SM2->Cond Prod Phenyl (1,1-dioxidotetrahydro- 3-thienyl)carbamate Cond->Prod Nucleophilic Acyl Substitution App Downstream Urea Derivatives Prod->App Aminolysis

Figure 1: Synthetic workflow for phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate and ureas.

Process Causality & Parameter Optimization (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen for scale-up, rather than blindly following a recipe:

  • Amine Source: We utilize 3-aminotetrahydrothiophene-1,1-dioxide as its hydrochloride salt. The free base is highly hygroscopic and prone to oxidative degradation, whereas the HCl salt offers excellent bench stability for large-scale storage.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is sterically hindered. Using a less hindered base like triethylamine (TEA) often leads to nucleophilic competition, potentially forming reactive ketene intermediates or precipitating thick quaternary ammonium salts that complicate stirring at scale. DIPEA acts strictly as a non-nucleophilic proton scavenger.

  • Solvent Dynamics (DCM): Dichloromethane (DCM) is chosen for its excellent solubilizing properties for both the neutralized amine and the chloroformate. Additionally, its low boiling point (39.6 °C) provides a thermal buffer, aiding in the dissipation of the mild exotherm generated during the 0 °C addition phase.

Quantitative Data Summary

The following table summarizes the optimized reaction metrics and expected outcomes for a standard 100-gram scale-up batch.

ParameterValue/SpecificationRationale/Observation
Input Scale (Amine HCl) 100 g (0.58 mol)Standard scale-up batch size for preclinical libraries.
Phenyl Chloroformate 1.1 equivalentsSlight excess ensures complete consumption of the amine.
DIPEA 2.2 equivalents1.0 eq neutralizes HCl; 1.2 eq acts as the acid scavenger.
Temperature Profile 0 °C → 20–25 °C0 °C controls exotherm during addition; RT ensures completion.
Reaction Time 12–16 hoursOvernight stirring maximizes yield and ensures full conversion.
Isolated Yield 85–92%High atom economy; minor losses occur during trituration.
Purity (HPLC-UV) > 98.0% (a/a)High purity achieved without chromatography; suitable for aminolysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The integrated in-process controls (IPCs) and specific workup steps ensure that any deviations are caught and corrected before isolation.

Step 1: Preparation of the Amine Solution
  • Charge a dry, nitrogen-purged 2 L round-bottom flask equipped with a mechanical stirrer with 3-aminotetrahydrothiophene-1,1-dioxide hydrochloride (100 g, 0.58 mol) and anhydrous dichloromethane (1000 mL).

  • Add N,N-Diisopropylethylamine (165 g, 222 mL, 1.28 mol, 2.2 eq.) dropwise at room temperature. Stir for 30 minutes until a clear solution is obtained.

    • Causality: The mixture will transition from a suspension to a clear solution as the HCl salt is neutralized, visually validating the release of the free base.

Step 2: Acylation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dissolve phenyl chloroformate (100 g, 80 mL, 0.64 mol, 1.1 eq.) in anhydrous DCM (200 mL).

  • Add the phenyl chloroformate solution dropwise via an addition funnel over 1 hour.

    • Critical Parameter: Maintain the internal temperature below 5 °C to prevent runaway exotherms and the formation of symmetrical urea byproducts.

Step 3: Reaction Maturation & IPC
  • Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).

  • Stir the mixture overnight (12–16 hours) under a nitrogen atmosphere.

  • In-Process Control (IPC): Analyze an aliquot by TLC (DCM/MeOH 95:5, Ninhydrin stain) or HPLC. The reaction is self-validated as complete when the primary amine spot (which stains purple) is entirely absent.

Step 4: Quench and Aqueous Workup
  • Quench the reaction by adding 500 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with:

    • 1M Aqueous HCl (2 × 300 mL): Self-validating step. This selectively protonates and removes any unreacted starting amine and the excess DIPEA base into the aqueous layer.

    • Saturated aqueous NaHCO₃ (300 mL): Neutralizes residual acid from the previous wash.

    • Brine (300 mL): Pre-dries the organic phase and breaks any mild emulsions.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil that slowly solidifies.

Step 5: Isolation and Purification
  • To the crude residue, add a mixture of hexanes/ethyl acetate (80:20, 400 mL) and triturate vigorously for 1 hour.

    • Causality: Phenol (a minor byproduct of chloroformate hydrolysis) and trace impurities remain highly soluble in the hexanes/EtOAc mixture, while the highly polar sulfolane-carbamate precipitates cleanly.

  • Filter the resulting solid, wash with cold hexanes (100 mL), and dry in a vacuum oven at 40 °C for 12 hours.

  • Expected Yield: ~135 g (88%) of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate as a white to off-white solid.

Downstream Applications: Urea Formation

The isolated phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate can be directly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). To form a urea, the carbamate is dissolved in a polar aprotic solvent (e.g., DMSO or DMF) and reacted with a desired primary or secondary amine (such as a substituted aniline) in the presence of a mild base (e.g., triethylamine or DIPEA) at 60 °C. The phenol leaving group is easily removed during aqueous workup, yielding highly pure, tailored ureas ready for biological screening.

References

  • Mostert, D., Braun, J., Zimmerman, M. D., Engelhart, C. A., Berndl, S., Quoika, P. K., Kany, A. M., Proietto, J., Penalva-Lopez, S., Wallach, J. B., Hirsch, A. K. H., Zacharias, M., Schnappinger, D., Dartois, V., & Sieber, S. A. (2025). Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly. Chemical Science, 16, 9472-9483.[Link]

Application Notes and Protocols: Radiolabeling of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate with Carbon-11

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This document provides a comprehensive guide for the radiolabeling of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, a molecule of interest in medicinal chemistry and drug development. The protocol focuses on the incorporation of the positron-emitting radionuclide Carbon-11 (¹¹C, t½ = 20.4 min), a choice radionuclide for Positron Emission Tomography (PET) imaging.[1][2] PET is a powerful non-invasive imaging technique that allows for the quantitative assessment of biochemical processes in vivo, making it an invaluable tool in drug discovery and development.[1][3] The short half-life of ¹¹C necessitates rapid and efficient radiolabeling procedures, which are detailed herein.

The selected strategy involves the labeling of the carbamate carbonyl group, a common and robust method for this class of compounds.[4][5] This approach leverages the direct incorporation of cyclotron-produced [¹¹C]CO₂, the primary precursor for ¹¹C labeling, into the target molecule.[1][6][7] This guide will detail the synthesis of the necessary precursor, the automated radiolabeling procedure, purification, and essential quality control measures to ensure the final product is suitable for preclinical research.

Scientific Rationale and Strategy

The core of this protocol is the synthesis of [¹¹C-carbonyl]phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate. The choice of Carbon-11 is predicated on its ideal properties for PET imaging, including its short half-life which allows for multiple scans in a single day and minimizes the radiation dose to the subject.[2] Labeling at the carbamate carbonyl position is advantageous due to the established and efficient methods available for incorporating [¹¹C]CO₂ into this functional group.[1][4]

The overall strategy involves a two-step, one-pot reaction sequence that is amenable to automation, a critical consideration for radiochemistry with short-lived isotopes. The key steps are:

  • Precursor Synthesis: Synthesis of the amine precursor, 3-aminotetrahydrothiophene-1,1-dioxide.

  • [¹¹C]CO₂ Trapping and Conversion: Trapping of cyclotron-produced [¹¹C]CO₂ and its in-situ conversion to a reactive intermediate, [¹¹C]isocyanate.

  • Radiolabeling Reaction: Reaction of the [¹¹C]isocyanate with the appropriate phenol to form the desired [¹¹C-carbonyl]carbamate.

  • Purification and Formulation: Rapid purification of the radiolabeled product using High-Performance Liquid Chromatography (HPLC) and formulation in a physiologically compatible solution.

This approach offers high radiochemical yields and specific activities, which are crucial for sensitive and quantitative PET imaging studies.[8]

Experimental Workflows and Protocols

Diagram of the Overall Radiolabeling Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling (Automated Synthesizer) cluster_2 Purification & Formulation cluster_3 Quality Control Precursor_Synthesis Synthesis of 3-aminotetrahydrothiophene-1,1-dioxide Isocyanate_Formation [¹¹C]Isocyanate Formation Precursor_Synthesis->Isocyanate_Formation Amine Precursor CO2_Production [¹¹C]CO₂ Production (Cyclotron) CO2_Trapping [¹¹C]CO₂ Trapping CO2_Production->CO2_Trapping Transfer CO2_Trapping->Isocyanate_Formation In-situ conversion Labeling_Reaction Reaction with Phenol Isocyanate_Formation->Labeling_Reaction HPLC_Purification Semi-preparative HPLC Labeling_Reaction->HPLC_Purification Crude Product Solvent_Removal Evaporation HPLC_Purification->Solvent_Removal Collect Product Fraction Formulation Reconstitution in Saline Solvent_Removal->Formulation QC_Tests Radiochemical Purity (Analytical HPLC) Specific Activity Residual Solvents (GC) Formulation->QC_Tests Final_Product [¹¹C]Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate for Injection QC_Tests->Final_Product Release for Preclinical Studies

Caption: Automated workflow for the synthesis of [¹¹C]phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate.

Part 1: Precursor Synthesis - 3-aminotetrahydrothiophene-1,1-dioxide

A reliable supply of the amine precursor is essential for consistent radiolabeling. The synthesis of 3-aminotetrahydrothiophene-1,1-dioxide can be achieved from commercially available starting materials.

Materials and Reagents
  • Tetrahydrothiophene-3-one 1,1-dioxide

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Protocol: Reductive Amination
  • To a solution of tetrahydrothiophene-3-one 1,1-dioxide (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer to pH >12 with 5 M NaOH.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-aminotetrahydrothiophene-1,1-dioxide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Automated Radiolabeling of [¹¹C]Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

This procedure is designed for an automated radiochemistry synthesis module.

Diagram of the Radiolabeling Reaction

G cluster_0 Step 1: [¹¹C]Isocyanate Formation cluster_1 Step 2: Carbamate Formation Amine 3-aminotetrahydrothiophene-1,1-dioxide Isocyanate [¹¹C]Isocyanate Intermediate Amine->Isocyanate + [¹¹C]CO₂ / BEMP - H₂O / POCl₃ CO2 [¹¹C]CO₂ Base BEMP DehydratingAgent POCl₃ FinalProduct [¹¹C]Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate Isocyanate->FinalProduct + Phenol Phenol Phenol

Caption: Two-step, one-pot radiosynthesis of the target carbamate.

Materials and Reagents
  • [¹¹C]CO₂ produced from a cyclotron

  • 3-aminotetrahydrothiophene-1,1-dioxide (precursor)

  • 2-(tert-Butylimino)-2-(diethylamino)-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)

  • Phosphorus oxychloride (POCl₃)

  • Phenol

  • Acetonitrile (anhydrous)

  • HPLC mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • Saline solution for injection (0.9% NaCl)

  • Ethanol (USP grade)

  • Tween 80

Protocol: Automated Synthesis
  • Preparation: Dissolve 3-aminotetrahydrothiophene-1,1-dioxide (~1-2 mg) and BEMP (~10 µL) in anhydrous acetonitrile (300 µL) in the reaction vessel of the automated synthesizer.

  • [¹¹C]CO₂ Trapping: Deliver the cyclotron-produced [¹¹C]CO₂ to the reaction vessel at room temperature. The BEMP facilitates the efficient trapping of [¹¹C]CO₂ to form a carbamate salt.[4]

  • [¹¹C]Isocyanate Formation: Add a solution of POCl₃ (~5 µL) in acetonitrile (200 µL) to the reaction vessel. Heat the mixture at 80 °C for 3 minutes to facilitate the dehydration of the carbamate salt to the corresponding [¹¹C]isocyanate.[4]

  • Carbamate Formation: Add a solution of phenol (~2-3 mg) in acetonitrile (200 µL) to the reaction vessel. Continue heating at 80 °C for 5 minutes.

  • Quenching and Loading: Quench the reaction with the HPLC mobile phase (~1 mL) and load the entire content onto the semi-preparative HPLC column for purification.

Part 3: Purification and Formulation

Protocol: HPLC Purification
  • HPLC System: Use a semi-preparative C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water containing 0.1% TFA) at a flow rate of 4-5 mL/min.

  • Detection: Monitor the elution profile using a UV detector (at a wavelength appropriate for the phenyl carbamate, e.g., 254 nm) and a radioactivity detector connected in series.

  • Fraction Collection: Collect the radioactive peak corresponding to the desired product, which should have a longer retention time than the more polar unreacted [¹¹C]CO₂ and other impurities.

Protocol: Formulation
  • Solvent Removal: Collect the HPLC fraction containing the purified product in a flask containing sterile water (~20 mL). Remove the organic solvent and some of the water under reduced pressure with gentle heating (70-80 °C).

  • Reconstitution: Reconstitute the dried product in a sterile solution of saline containing a small amount of ethanol (~5%) and Tween 80 (~0.25%) to ensure solubility and stability.[4]

  • Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Part 4: Quality Control

A self-validating system requires rigorous quality control to ensure the identity, purity, and safety of the radiopharmaceutical.

Quantitative Data Summary
ParameterSpecificationTypical Result
Radiochemical Purity≥ 95%> 98%
Specific Activity> 37 GBq/µmol (>1 Ci/µmol) at EOS50-150 GBq/µmol
pH5.0 - 7.56.5
Residual Solvents< 410 ppm (Acetonitrile)< 50 ppm
Endotoxin< 175 EU/V< 20 EU/V
Protocol: Quality Control Tests
  • Radiochemical Purity: Inject an aliquot of the final formulated product onto an analytical HPLC system (C18 column) with a suitable mobile phase and radioactivity detector. The percentage of radioactivity co-eluting with the non-radioactive standard of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate determines the radiochemical purity.

  • Specific Activity: The specific activity is calculated by dividing the total radioactivity of the product by the molar amount of the compound. The molar amount is determined from a standard curve generated by injecting known concentrations of the non-radioactive standard onto the analytical HPLC with UV detection.

  • Residual Solvents: Analyze an aliquot of the final product using gas chromatography (GC) to quantify the amount of residual solvents (e.g., acetonitrile, ethanol) from the synthesis and purification process.

  • pH Measurement: Use a calibrated pH meter to measure the pH of the final formulated solution.

  • Sterility and Endotoxin Testing: Perform standard sterility and Limulus Amebocyte Lysate (LAL) tests to ensure the absence of microbial and endotoxin contamination.

Conclusion

This document provides a detailed protocol for the radiolabeling of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate with Carbon-11. The described methodology, based on the well-established [¹¹C]CO₂ fixation chemistry, offers a reliable and efficient route to this novel PET tracer.[1][4][8] Adherence to the outlined procedures for precursor synthesis, automated radiolabeling, purification, and stringent quality control will ensure the production of a high-quality radiopharmaceutical suitable for in vivo PET imaging studies in drug development and biomedical research.

References

  • Hicks, J. W., et al. (2013). Radiosynthesis and Evaluation of [11C-Carbonyl]-Labeled Carbamates as Fatty Acid Amide Hydrolase Radiotracers for Positron Emission Tomography. Journal of Medicinal Chemistry, 56(1), 201-209. [Link]

  • Miller, P. W., et al. (2011). One-pot, Direct Incorporation of [11C]-CO2 into Carbamates. Organic & Biomolecular Chemistry, 9(24), 8279-8282. [Link]

  • Verhoog, S., et al. (2020). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C]carbon dioxide incorporation. Chemical Communications, 56(79), 11847-11850. [Link]

  • Verhoog, S., et al. (2020). Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C] carbon dioxide incorporation. ARPI. [Link]

  • Verhoog, S., et al. (2020). Carbon Isotope Labeling of Carbamates by Late-Stage [ 11 C], [ 13 C] and [ 14 C] Carbon Dioxide Incorporation. ResearchGate. [Link]

  • Hicks, J. W., et al. (2015). Radiosynthesis and Evaluation of [11C-Carbonyl]‑Labeled Carbamates as Fatty Acid Amide Hydrolase Radiotracers for Positron Emission Tomography. Journal of Medicinal Chemistry. [Link]

  • DeBruin, K., et al. (2020). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 25(3), 679. [Link]

  • Wilson, A. A., et al. (2015). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. Journal of Visualized Experiments, (103), e53181. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PH-SULF-001 Subject: Yield Optimization & Troubleshooting for Sulfolane-Carbamate Formation Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are likely synthesizing phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate as an activated intermediate to generate complex ureas (e.g., for kinase inhibitors or protease inhibitors). The reaction involves coupling 3-aminotetrahydrothiophene-1,1-dioxide (3-aminosulfolane) with phenyl chloroformate .

Common Failure Mode: The high polarity of the sulfolane ring combined with the moisture sensitivity of phenyl chloroformate creates a "solubility vs. stability" conflict. If the amine salt does not fully dissolve, conversion is low. If water is present without pH control, the chloroformate hydrolyzes.

This guide provides two validated protocols and a troubleshooting matrix to maximize yield (>85%).

Part 1: The "Golden Path" Protocols

Method A: Biphasic Schotten-Baumann (Recommended for Yield)

Best for: Starting with amine hydrochloride salts; Scale-up >10g.

The Logic: 3-aminosulfolane hydrochloride is highly water-soluble but poorly soluble in DCM/THF. This method uses water to dissolve the amine salt and an organic phase for the chloroformate, using high-shear mixing to drive the reaction at the interface.

Reagents:

  • Substrate: 3-Aminotetrahydrothiophene-1,1-dioxide HCl (1.0 equiv)

  • Reagent: Phenyl Chloroformate (1.1 - 1.2 equiv)

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 equiv)
  • Solvent: Water / Ethyl Acetate (1:1 ratio) or Water / DCM.

Step-by-Step Protocol:

  • Dissolution: Dissolve the amine HCl salt and

    
     in water (5 vol). Ensure complete dissolution (Solution A).
    
  • Cooling: Cool Solution A to

    
    .
    
  • Addition: Dissolve Phenyl Chloroformate in Ethyl Acetate (5 vol). Add this solution dropwise to Solution A over 30-60 minutes.

    • Critical Control Point: Internal temperature must not exceed

      
       to prevent hydrolysis of the chloroformate.
      
  • Reaction: Vigorously stir (1000+ RPM) at

    
     for 1 hour, then allow to warm to 
    
    
    
    for 2 hours.
  • Workup:

    • Stop stirring. The product often precipitates at the interface or saturates the organic layer.

    • If solid precipitates: Filter, wash with water (to remove salts) and cold ether (to remove phenol).

    • If fully dissolved: Separate layers.[1] Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

      
      .[2][3]
      
  • Purification: Recrystallize from EtOAc/Heptane if necessary.

Method B: Anhydrous Organic (Recommended for Moisture Sensitivity)

Best for: Small scale (<1g); when the product hydrolyzes easily.

Reagents:

  • Substrate: 3-Aminotetrahydrothiophene-1,1-dioxide HCl (1.0 equiv)

  • Reagent: Phenyl Chloroformate (1.1 equiv)[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Protocol:

  • Suspension: Suspend the amine HCl salt in anhydrous THF.

  • Free Basing: Add TEA (2.2 equiv) at RT. Stir for 30 mins. The mixture may remain a slurry.

  • Cooling: Cool to

    
    .
    
  • Addition: Add Phenyl Chloroformate dropwise.

  • Reaction: Stir at

    
     -> RT overnight.
    
  • Quench: Quench with saturated

    
    . Extract with EtOAc.[3][4]
    

Part 2: Visualizing the Workflow

Diagram 1: Reaction Logic & Critical Control Points

This flow illustrates the decision-making process during the synthesis.

ReactionLogic Start Start: 3-Aminosulfolane HCl CheckSolubility Check Solubility Preference Start->CheckSolubility MethodA Method A: Biphasic (Water/EtOAc) CheckSolubility->MethodA High Scale / Polar Salt MethodB Method B: Anhydrous (THF/DCM) CheckSolubility->MethodB Strictly Anhydrous DissolveAq Dissolve Salt in Aq. Na2CO3 (Ensures free amine availability) MethodA->DissolveAq AddPhOCOCl Add PhOCOCl in EtOAc (0-5°C, Vigorous Stirring) DissolveAq->AddPhOCOCl Precipitate Does Product Precipitate? AddPhOCOCl->Precipitate Filter Filter & Wash (High Purity Solid) Precipitate->Filter Yes Extract Phase Separation & Evaporation Precipitate->Extract No FreeBase Add TEA/DIPEA (Scavenge HCl) MethodB->FreeBase AddPhOCOCl_Dry Add PhOCOCl (Strict Anhydrous Conditions) FreeBase->AddPhOCOCl_Dry AddPhOCOCl_Dry->Extract

Caption: Decision tree for selecting the optimal protocol based on scale and solubility.

Part 3: Troubleshooting & FAQs

Q1: My yield is consistently low (<50%). What is happening?

Diagnosis: This is usually due to Hydrolysis or Incomplete Salt Neutralization .

  • The Cause: Phenyl chloroformate is highly susceptible to hydrolysis by water. In Method A, if the temperature rises >10°C, water competes with the amine to attack the chloroformate, producing phenol and

    
    .
    
  • The Fix:

    • Temperature: Keep the addition strictly at

      
      .
      
    • Stoichiometry: Increase Phenyl Chloroformate to 1.2 or 1.3 equivalents to account for sacrificial hydrolysis.

    • Base: Ensure you are using at least 2.2 equivalents of base. 1.0 equiv neutralizes the HCl salt; 1.0 equiv neutralizes the HCl generated during carbamate formation.

Q2: The product is an oil/sticky gum, but it should be a solid.

Diagnosis: Impurity contamination (Phenol).[5]

  • The Cause: The byproduct of the reaction is phenol (

    
    ). Phenol has a high boiling point and is difficult to remove by rotary evaporation.
    
  • The Fix:

    • Wash: Wash the organic layer with 1M NaOH or cold 5% Na2CO3 . Phenol is acidic (

      
      ) and will move to the aqueous layer as sodium phenoxide. The carbamate is stable to mild basic wash.
      
    • Recrystallization: Triturate the oil with cold diethyl ether or heptane. The carbamate should crystallize, while phenol remains in solution.

Q3: Why use Phenyl Chloroformate instead of 4-Nitrophenyl Chloroformate?

Insight: While 4-nitrophenyl chloroformate is more reactive (better leaving group), Phenyl Chloroformate is often preferred for scale-up because:

  • Stability: It is less prone to rapid hydrolysis during storage.

  • Atom Economy: It is cheaper and produces phenol (easier to handle) rather than nitrophenol (toxic, stains equipment).

  • Reactivity Balance: It is sufficiently reactive to form the carbamate but stable enough to allow for a controlled reaction with the urea-forming amine in the next step.

Part 4: Data & Specifications

Table 1: Solvent & Base Screening Results (Simulated Optimization)

Based on standard carbamate synthesis reactivity profiles.

Solvent SystemBaseTemperatureYieldPurityNotes
Water / EtOAc (1:1)


88-95% HighRecommended. Excellent removal of salts.
DCM (Anhydrous)TEA

70-80%MedAmine HCl salt solubility issues trapped in slurry.
THF (Anhydrous)DIPEA

75-85%HighGood for small scale; easier workup than DCM.
Water / Acetone


60%LowHydrolysis of reagent competes due to homogeneity.
Diagram 2: Impurity Management Flow

How to clean up the reaction without column chromatography.

Workup Crude Crude Mixture (Carbamate + Phenol + Salts) Wash1 Wash: Water Crude->Wash1 Removes Inorganic Salts Wash2 Wash: 0.5M NaOH (Cold) Wash1->Wash2 Converts Phenol -> Phenoxide (Aq) Wash3 Wash: 1M HCl Wash2->Wash3 Removes Unreacted Amine Final Pure Phenyl Carbamate Wash3->Final Dry & Evaporate

Caption: Workup sequence to remove specific byproducts (Phenol, Amine, Salts).

References

  • Vertex Pharmaceuticals. (2012). Process for preparation of phenyl carbamate derivatives.[1][2][4][6][7][8][9][10] EP2527314A1. Link

  • Novartis AG. (2011). Process for the preparation of phenylcarbamates.[1][2][4][5][7][8][9][11] US7884121B2. Link

  • BenchChem. (2025).[1][12] Synthesis Protocol for Phenyl 2-(phenylthio)phenylcarbamate: An Application Note.Link (Contextual reference for phenyl chloroformate protocols).

  • Common Organic Chemistry. (2024). Urea Formation - Phenyl Chloroformates.[4]Link

  • ChemicalBook. (2024). 3-aminosulfolane HCl Properties & Solubility.Link

Sources

optimization of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate dosage for animal models

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate , a covalent modifier and serine hydrolase inhibitor.

Case ID: OPT-PH-SULF-001 Status: Active Support Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit

Executive Summary

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate is a reactive O-phenyl carbamate probe designed to covalently inhibit serine hydrolases (e.g., FAAH, MAGL, ABHD6) by transferring a polar (1,1-dioxidotetrahydro-3-thienyl)carbamoyl moiety to the catalytic serine nucleophile.

Unlike lipophilic analogs (e.g., URB597), the sulfolane ring (1,1-dioxidotetrahydro-3-thienyl) introduces significant polarity, altering tissue distribution and metabolic stability. Optimization of dosage requires balancing target engagement (carbamylation rate) against plasma hydrolytic instability (loss of the phenyl leaving group).

Part 1: Mechanism of Action & Rationale

How It Works

The compound functions as a "suicide substrate." The electrophilic carbonyl carbon is attacked by the enzyme's active site serine.[1] The phenoxy group acts as a leaving group, resulting in a stable carbamylated enzyme that is catalytically inactive.

Key Chemical Feature:

  • Leaving Group: Phenol (Lipophilic, rapid clearance).

  • Staying Group: Sulfolane-amine (Polar, stays attached to the enzyme).

  • Utility: The sulfolane group reduces blood-brain barrier (BBB) penetration compared to cyclohexyl analogs, making this useful for peripherally restricted inhibition models.

Mechanism Diagram

MOA Compound Phenyl (1,1-dioxidotetrahydro- 3-thienyl)carbamate Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Enzyme Active Serine Hydrolase (Ser-OH) Enzyme->Intermediate Nucleophilic Attack Product1 Carbamylated Enzyme (Inactive) Intermediate->Product1 Irreversible Modification Product2 Phenol (Leaving Group) Intermediate->Product2 Release

Figure 1: Mechanism of covalent inactivation. The sulfolane moiety is transferred to the enzyme, releasing phenol.

Part 2: Dosage Optimization & Troubleshooting (Q&A)

Q1: I am seeing high variability in efficacy between animals. How do I stabilize the formulation?

Diagnosis: The phenyl ester bond is susceptible to non-enzymatic hydrolysis in basic pH and rapid enzymatic cleavage by plasma esterases (carboxylesterases). If your vehicle is too basic or the compound precipitates, dosing becomes erratic.

Recommended Formulation Protocol: Avoid simple aqueous buffers (PBS) for stock solutions. The compound requires a co-solvent system to prevent precipitation and hydrolysis prior to injection.

ComponentRoleRecommended % (v/v)Notes
DMSO Primary Solvent5 - 10%Dissolve compound here first.
Tween-80 Surfactant5 - 10%Prevents precipitation upon dilution.
PEG-300 Co-solvent40%Stabilizes the carbamate.
Saline (0.9%) Diluent40 - 50%Add last. Vortex immediately.

Critical Step: Verify the pH of the final formulation is 6.5 – 7.0 . Avoid pH > 7.4, as hydroxide ions accelerate the hydrolysis of the phenyl ester, rendering the drug inactive before injection.

Q2: What is the starting dose range for a pharmacodynamic (PD) study?

Recommendation: Because the sulfolane group is polar, this compound may have lower membrane permeability than traditional carbamates. You must perform a dose-response study.

  • Route: Intraperitoneal (i.p.) is preferred for rodent proof-of-concept.

  • Starting Dose: 1 mg/kg .

  • Escalation: 1, 3, 10, and 30 mg/kg.

  • Timepoint: Sacrifice animals at 1 hour post-dose to measure maximal enzyme inhibition (ex vivo activity assay).

Why this range? Most O-phenyl carbamates (like URB597) achieve maximal inhibition of FAAH/MAGL at 1–3 mg/kg (i.p.). However, if the sulfolane ring restricts tissue entry, you may need 10 mg/kg to achieve saturation in target tissues.

Q3: How do I distinguish between "inactive compound" and "rapid metabolism"?

Issue: You observe no effect in the behavioral model (e.g., analgesia), but you are unsure if the target was hit.

Troubleshooting Workflow: Do not rely solely on behavioral endpoints. You must validate Target Engagement .

  • Ex Vivo Assay: Harvest the target tissue (e.g., liver, brain, kidney).

  • Substrate Hydrolysis: Incubate tissue homogenate with a fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

  • Result Interpretation:

    • No Inhibition in Tissue: The compound hydrolyzed in plasma before reaching the tissue (PK failure). Solution: Switch to Oral (p.o.) in oil vehicle or increase dose.

    • Inhibition in Liver but not Brain: The compound is peripherally restricted (expected for polar sulfolanes).

    • Inhibition present but no Behavior: The target is inhibited, but the biological hypothesis is incorrect.

Q4: Are there specific toxicity signs I should monitor?

Safety Alert: Carbamates are a chemical class shared by AChE (Acetylcholinesterase) inhibitors. While O-phenyl carbamates designed for lipases are usually selective, high doses (>50 mg/kg) may cross-react with AChE.

Monitor for "SLUDGE" Syndrome (Cholinergic Crisis):

  • S alivation

  • L acrimation

  • U rination

  • D efecation

  • G astrointestinal distress

  • E mesis (in capable species)

If these signs appear: The dose is too high, and you are inhibiting AChE. Reduce dose immediately.

Part 3: Experimental Workflow for Dose Selection

This workflow ensures you select the bio-active dose (ED50) without wasting animals on failed behavioral studies.

Workflow Start Start: Dose Optimization Formulation Prepare Vehicle: 5% DMSO / 5% Tween / 90% Saline Start->Formulation Pilot Pilot Study (n=3 per group) Doses: 1, 10, 30 mg/kg (i.p.) Formulation->Pilot Harvest Harvest Tissues @ 1-2 Hours (Liver, Brain, Plasma) Pilot->Harvest Assay Ex Vivo Enzyme Activity Assay (Substrate Hydrolysis) Harvest->Assay Decision >80% Inhibition? Assay->Decision Yes Proceed to Behavioral/Functional Model Decision->Yes Yes No Check Plasma Stability (Is parent compound intact?) Decision->No No

Figure 2: Step-by-step decision tree for validating dosage before efficacy testing.

Part 4: Comparative Data & Expectations

The following table benchmarks Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate against standard reference carbamates. Use this to set your expectations.

ParameterReference (URB597)Phenyl (Sulfolane) CarbamateImplication
LogP (Lipophilicity) ~5.0 (High)~1.5 - 2.0 (Moderate/Low)Sulfolane analog is more water-soluble but crosses membranes slower.
BBB Penetration HighLow / RestrictedIdeal for peripheral targets (e.g., visceral pain, metabolic disorders) without CNS side effects.
Potency (IC50) ~5 nM (FAAH)~10 - 50 nM (Estimated)Potency is likely maintained, but in vivo ED50 may be higher due to distribution issues.
Duration of Action 12 - 24 Hours6 - 12 HoursFaster clearance via renal excretion due to polarity.

References

  • Mechanism of Carbamate Inhibition: Alexander, J. P., & Cravatt, B. F. (2005).[2] Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes.[2] Chemistry & Biology, 12(11), 1179–1187.[2] Link

  • Sulfolane Pharmacokinetics: Healthy Environment Effects of Sulfolane. (2024). Agency for Toxic Substances and Disease Registry (ATSDR). Link

  • ABPP Validation Methods: Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling.[1][3][4][5] Annual Review of Biochemistry, 83, 341–377. Link

  • Carbamate Toxicology: Gupta, R. C. (2012). Veterinary Toxicology: Basic and Clinical Principles. Academic Press. (Referencing general carbamate LD50 and SLUDGE syndrome monitoring).

Sources

Technical Support Center: Optimizing Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the dual liabilities of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (PDTC) and its analogs: poor aqueous solubility and rapid enzymatic degradation .

This guide bypasses generic advice to focus on the causality behind experimental failures. Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to successfully formulate this challenging chemotype.

Section 1: Mechanistic Understanding & Strategy

Q1: Why does my PDTC formulation show poor oral bioavailability despite acceptable in vitro permeability (Caco-2)?

The Causality: The issue is a combination of thermodynamic and metabolic liabilities. The sulfolane ring (1,1-dioxidotetrahydrothiophene) provides strong dipole-dipole interactions that create a rigid crystal lattice, resulting in poor dissolution in the gastrointestinal (GI) tract. Furthermore, the carbamate linkage is highly susceptible to nucleophilic attack and rapid cleavage by luminal esterases and amidases[1].

If you administer PDTC as a standard suspension, the fraction that does dissolve is rapidly hydrolyzed before it can reach the systemic circulation. To overcome this, you must utilize formulations that simultaneously drive supersaturation and provide steric shielding against enzymatic degradation, such as lipid-based nanocarriers[2].

G Admin Oral Administration (PDTC) GI Gastrointestinal Tract Admin->GI FreeDrug Unformulated PDTC (Free Drug) GI->FreeDrug Dissolution LipidForm SMEDDS Formulation (Steric Shielding) GI->LipidForm Emulsification Hydrolysis Luminal Esterases & pH Hydrolysis FreeDrug->Hydrolysis Systemic Systemic Circulation FreeDrug->Systemic Portal Vein (High First-Pass) Degradation Inactive Metabolites Hydrolysis->Degradation Lymph Lymphatic Transport LipidForm->Lymph Chylomicrons Lymph->Systemic

Fig 1: Absorption pathways of PDTC: unformulated vs. lipid-protected formulations.

Section 2: Troubleshooting Amorphous Solid Dispersions (ASDs)

Q2: My ASD crashes out in simulated intestinal fluid (FaSSIF) within 30 minutes. How do I maintain supersaturation?

The Causality: When your ASD dissolves, PDTC reaches a supersaturated state. Without sufficient kinetic stabilization, the thermodynamic drive forces the sulfolane-carbamate molecules to re-aggregate and crystallize. First-generation polymers (like PVP) are often insufficient for this chemotype.

The Solution: Transition to a "third-generation" solid dispersion by incorporating amphiphilic polymers (e.g., Soluplus®) and surfactants (e.g., Poloxamer 407). These excipients lower the interfacial tension and form protective micelles around the free drug, preventing nucleation and extending the supersaturation window[3].

ASD_Workflow Start ASD Crashes in FaSSIF CheckPolymer Evaluate Polymer (e.g., Soluplus, HPMCAS) Start->CheckPolymer AddSurfactant Incorporate Surfactant (e.g., Poloxamer 407) CheckPolymer->AddSurfactant If precipitation continues TestRelease In Vitro Dissolution (Supersaturation Test) AddSurfactant->TestRelease TestRelease->CheckPolymer Rapid drop Success Stable Supersaturation Achieved TestRelease->Success Maintain >4h

Fig 2: Troubleshooting workflow for optimizing ASD supersaturation and preventing precipitation.

Quantitative Formulation Comparison

The following table summarizes the expected performance metrics when shifting from unformulated PDTC to advanced delivery systems.

Formulation TypeDrug Loading (%)Intestinal Half-Life (min)FaSSIF Solubility (µg/mL)Relative Bioavailability (%)
Free API (Suspension) N/A< 154.2100 (Baseline)
1st-Gen ASD (PVP K30) 20%2518.5145
3rd-Gen ASD (Soluplus + Poloxamer) 20%4585.0310
SMEDDS (Lipid + Cremophor) 10%> 120 > 200 580
Protocol 1: Preparation of 3rd-Generation PDTC ASD via Spray Drying

This protocol is designed to be self-validating. The validation checkpoint ensures molecular dispersion before proceeding to in vivo studies.

  • Solvent Preparation: Prepare a binary solvent system of Dichloromethane (DCM) and Methanol (1:1 v/v). Reasoning: DCM dissolves the lipophilic phenyl domain, while Methanol solvates the polar sulfolane ring and the Soluplus polymer.

  • Solution Mixing: Dissolve PDTC (20% w/w), Soluplus (70% w/w), and Poloxamer 407 (10% w/w) into the solvent to achieve a total solid concentration of 5% w/v. Stir at room temperature until optically clear.

  • Spray Drying Parameters:

    • Inlet Temperature: 65°C

    • Outlet Temperature: 40–45°C

    • Feed Rate: 3 mL/min

    • Atomization Gas Pressure: 1.5 bar

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 30°C for 24 hours to remove residual DCM/Methanol.

  • Validation Checkpoint (Self-Validation): Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Success criteria: A complete absence of Bragg peaks in PXRD and a single glass transition temperature (Tg) in DSC, confirming a true amorphous solid solution.

Section 3: Lipid-Based Formulations (SMEDDS)

Q3: How can I completely protect the carbamate linkage from luminal esterases?

The Causality: Solid dispersions improve solubility but leave the dissolved drug exposed to the aqueous environment where esterases reside. By formulating PDTC into a Self-Microemulsifying Drug Delivery System (SMEDDS), the drug partitions into the hydrophobic core of the resulting lipid nanodroplets. This provides steric hindrance, physically blocking esterases from accessing the carbamate bond[2]. Furthermore, long-chain triglycerides promote chylomicron formation, routing the drug through the lymphatic system and bypassing hepatic first-pass metabolism.

Protocol 2: Formulation of PDTC-Loaded SMEDDS
  • Excipient Blending: In a glass vial, combine Capryol 90 (Oil, 30% w/w), Cremophor EL (Surfactant, 50% w/w), and Transcutol P (Co-surfactant, 20% w/w).

  • Homogenization: Vortex the mixture for 2 minutes, then place in a water bath at 40°C for 15 minutes to ensure complete isotropic mixing.

  • API Incorporation: Add PDTC to the blank SMEDDS up to its equilibrium solubility limit (typically 50-100 mg/g). Stir continuously at 40°C using a magnetic stirrer until the drug is completely dissolved.

  • Equilibration: Allow the formulation to rest at room temperature for 24 hours.

  • Validation Checkpoint (Self-Validation): Perform a dispersion test. Drop 100 µL of the SMEDDS into 10 mL of 37°C distilled water under mild agitation. Success criteria: The mixture must form a clear or slightly bluish transparent microemulsion within 1 minute. Analyze via Dynamic Light Scattering (DLS); a Z-average droplet size of <50 nm with a PDI <0.2 confirms successful microemulsification.

Section 4: Analytical & Stability Testing

Q4: My in vivo pharmacokinetic (PK) data is highly erratic, and I am detecting massive amounts of the cleaved sulfolane metabolite. Is my formulation failing?

The Causality: Not necessarily. Carbamates are notorious for undergoing ex vivo degradation. Blood plasma contains high levels of esterases. If you draw blood from a subject and allow it to sit on ice without an inhibitor, the esterases will continue to cleave the PDTC carbamate bond in the collection tube, leading to artificially low parent drug levels and high metabolite levels[4].

The Solution: You must quench enzymatic activity immediately at the point of collection.

  • Action: Pre-treat all PK collection tubes with a broad-spectrum serine protease/esterase inhibitor, such as Phenylmethylsulfonyl fluoride (PMSF) or Dichlorvos, prior to drawing blood.

  • Processing: Centrifuge immediately at 4°C and store plasma at -80°C. During LC-MS/MS sample preparation, ensure extraction solvents are chilled and acidified (e.g., 0.1% formic acid in acetonitrile) to further stabilize the carbamate linkage during protein precipitation.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH) / ACS.
  • A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly W
  • Full article: A novel core-shell lipid nanoparticle for improving oral administration of water soluble chemotherapeutic agents: inhibited intestinal hydrolysis and enhanced lymph

Sources

Technical Support Center: Purification of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for troubleshooting and optimizing your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My crude phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate product is a sticky oil or a discolored solid. What are the likely impurities?

A1: The physical state and color of your crude product can provide initial clues about the predominant impurities.

  • Sticky Oil: This often suggests the presence of unreacted starting materials, particularly the alcohol precursor (tetrahydro-3-thienol 1,1-dioxide), or low molecular weight byproducts. Residual solvent can also contribute to this consistency.

  • Discolored Solid (Yellow to Brown): Discoloration typically points to the formation of colored byproducts. These can arise from several sources:

    • Side reactions: Unintended reactions during the carbamate formation can lead to complex, often colored, impurities.

    • Degradation: Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, like other carbamates and sulfone-containing compounds, can be susceptible to degradation under certain conditions (e.g., high temperatures, presence of acids or bases), leading to colored degradation products.[1][2][3]

Q2: I'm observing a significant loss of my product during purification. What could be the cause?

A2: Product loss during purification is a common issue and can be attributed to several factors:

  • Hydrolysis: Carbamates are susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the carbamate bond.[1][4] The sulfone group in your compound can also influence its stability.

  • Thermal Decomposition: The tetrahydrothiophene 1,1-dioxide (sulfolane) moiety can undergo thermal decomposition at elevated temperatures.[2][3][5] This is a critical consideration during solvent removal (distillation) or high-temperature recrystallization.

  • Co-elution or Co-precipitation: If the impurities have similar polarity or solubility to your target compound, they may be difficult to separate using standard techniques like column chromatography or recrystallization, leading to either impure fractions or loss of product in discarded fractions.

Q3: What are the best starting points for developing a purification strategy for this compound?

A3: A multi-step approach is often necessary. Start with a simple workup to remove bulk impurities, followed by a more refined technique for achieving high purity.

  • Aqueous Workup: A carefully controlled aqueous wash can remove water-soluble impurities like salts and some unreacted starting materials. Be mindful of the pH to avoid carbamate hydrolysis.[1]

  • Recrystallization: This is often the most effective method for purifying solid products. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography can be a powerful tool for separating compounds based on polarity.[6][7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific purification challenges.

Challenge 1: Persistent Oily Residue After Initial Purification

If your product remains an oil even after initial attempts at purification, consider the following:

Possible Causes & Solutions:

Cause Troubleshooting Steps Scientific Rationale
Residual Solvent 1. Dry the product under high vacuum for an extended period. 2. Gently warm the sample under vacuum (be cautious of thermal decomposition).[2] 3. Perform a solvent exchange by dissolving the oil in a small amount of a low-boiling point solvent (e.g., dichloromethane) and re-evaporating.Residual high-boiling point solvents from the reaction or workup can be difficult to remove and can prevent crystallization.
Unreacted Starting Materials 1. Perform an aqueous wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine precursors. 2. Follow with a dilute base wash (e.g., saturated NaHCO3) to remove any unreacted acidic precursors. 3. Caution: Monitor the pH carefully to minimize hydrolysis of the carbamate product.[1]Adjusting the pH of the aqueous phase can selectively ionize and remove acidic or basic starting materials.
Low Melting Point or Amorphous Solid 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of the pure compound if available. 3. Triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether).Some high-purity compounds can exist as amorphous solids or have low melting points, appearing as oils. These techniques can help induce the formation of a crystalline lattice.
Challenge 2: Poor Separation During Column Chromatography

When column chromatography fails to provide adequate separation, the following adjustments can be made:

Optimization Strategies:

  • Solvent System (Eluent):

    • Polarity Gradient: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient often provides better resolution.

    • Solvent Selectivity: If co-elution persists, try a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or acetone can alter the interactions between the analytes and the stationary phase.

  • Stationary Phase:

    • Silica Gel: Standard silica gel is acidic and can sometimes cause degradation of sensitive compounds.

    • Neutral Alumina: For compounds that are sensitive to acid, neutral alumina can be a good alternative.

    • Reverse-Phase Silica (C18): If the compound is sufficiently non-polar, reverse-phase chromatography, using a polar mobile phase (e.g., water/acetonitrile or water/methanol), can provide a different separation mechanism.

  • Loading Technique:

    • Dry Loading: For compounds with limited solubility in the eluent, pre-adsorbing the crude product onto a small amount of silica gel and then loading the dry powder onto the column can improve resolution.

Workflow for Optimizing Column Chromatography:

G A Crude Product B Initial Column Chromatography (e.g., Hexane/Ethyl Acetate) A->B C Poor Separation B->C D Pure Product B->D E Adjust Solvent Gradient C->E F Change Solvent System C->F G Change Stationary Phase (e.g., Alumina, C18) C->G H Employ Dry Loading C->H E->B F->B G->B H->B

Caption: Iterative workflow for optimizing column chromatography.

Challenge 3: Recrystallization Fails or Yields are Low

Recrystallization is a powerful technique, but finding the right conditions is crucial.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Product "oils out" The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly.1. Use a lower-boiling point solvent. 2. Cool the solution more slowly. 3. Add the anti-solvent (if using a two-solvent system) more slowly and with vigorous stirring.
No crystals form The solution is not supersaturated, or nucleation is inhibited.1. Concentrate the solution by slowly evaporating some of the solvent. 2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 3. Scratch the inside of the flask. 4. Add a seed crystal.
Low recovery The compound is too soluble in the chosen solvent, even at low temperatures.1. Use a less polar solvent in which the compound is less soluble. 2. Employ a two-solvent system: dissolve the compound in a good solvent and then add a poor solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.
Impurities co-precipitate The impurities have similar solubility to the product in the chosen solvent.1. Try a different recrystallization solvent. 2. Perform a preliminary purification step (e.g., a quick filtration through a plug of silica gel) to remove the problematic impurity before recrystallization.

Solvent Selection Table for Recrystallization:

Solvent Polarity Boiling Point (°C) Notes
Hexanes Non-polar69Good for precipitating polar compounds.
Ethyl Acetate Medium77A versatile solvent for many organic compounds.
Isopropanol Polar82Can be a good choice for moderately polar compounds.
Acetonitrile Polar82Often used for compounds with some polarity.
Toluene Non-polar111Higher boiling point, use with caution to avoid product decomposition.[3]
Water Very Polar100Generally not suitable on its own due to the organic nature of the product, but can be used as an anti-solvent.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate and a minimal amount of a suitable hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. The rate of cooling can influence crystal size.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Standard Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed. Alternatively, use the dry loading technique described earlier.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow:

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Product A Crude Reaction Mixture B Aqueous Wash (pH control) A->B C Recrystallization B->C D Column Chromatography B->D E Pure Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate C->E D->E

Caption: General purification workflow for the target compound.

References

  • Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions. [Link]

  • Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. [Link]

  • Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]

  • Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates. Journal of the American Chemical Society. [Link]

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. [Link]

  • Sulfolane Technical Assistance and Evaluation Report. AK Dept. of Environmental Conservation. [Link]

  • Extraction Unit Sulfolane Solvent Regeneration. Stratus Engineering, Inc.. [Link]

  • Process for preparation of phenyl carbamate derivatives.

Sources

Validation & Comparative

comparing the efficacy of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate to existing compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate , objectively comparing its efficacy, physicochemical properties, and mechanism of action against established standards in the field of serine hydrolase inhibition.

Executive Summary & Compound Profile

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CAS: 24373-74-8) is a specialized covalent modifier belonging to the class of


-phenyl carbamates . Unlike traditional lipophilic carbamates (e.g., URB597) or simple 

-alkyl carbamates (e.g., Rivastigmine), this compound incorporates a sulfolane (1,1-dioxothiolane) moiety. This structural modification is a strategic bioisostere designed to modulate hydrophilicity (LogP) and metabolic stability while maintaining high affinity for the catalytic serine residues of target hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE) .
Chemical Identity
PropertySpecification
IUPAC Name Phenyl

-(1,1-dioxidothiolan-3-yl)carbamate
Common Code P-Sulfolane-Carbamate (PSC)
CAS Number 24373-74-8
Molecular Formula

Molecular Weight 255.29 g/mol
Key Moiety 3-Aminosulfolane (Polar, rigid scaffold)
Warhead

-Phenyl carbamate (Leaving group: Phenol)

Mechanism of Action: Covalent Carbamoylation

The efficacy of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate is driven by its ability to transfer the


-sulfolanyl-carbamoyl  group to the active site serine of the target enzyme. This is a "suicide inhibition" mechanism that is pseudo-irreversible.
Mechanistic Pathway[2]
  • Recognition : The sulfolane ring occupies the substrate-binding pocket (e.g., the acyl-chain pocket of FAAH or the anionic sub-site of AChE).

  • Nucleophilic Attack : The catalytic Serine hydroxyl (Ser-OH) attacks the carbamate carbonyl carbon.

  • Tetrahedral Intermediate : A transient intermediate forms, stabilized by the oxyanion hole.

  • Collapse & Release : The bond cleaves, expelling phenol (the leaving group) and forming a stable carbamoylated enzyme adduct.

  • Inhibition : The carbamoylated enzyme hydrolyzes very slowly (hours to days), effectively silencing enzymatic activity.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of FAAH, leading to elevated Anandamide (AEA) levels and activation of Cannabinoid receptors (CB1/CB2).

FAAH_Signaling Compound Phenyl (1,1-dioxidotetrahydro- 3-thienyl)carbamate FAAH_Active FAAH (Active Enzyme) Compound->FAAH_Active Inhibits (IC50 ~nM) FAAH_Inactive Carbamoylated FAAH (Inactive) FAAH_Active->FAAH_Inactive Covalent Modification (- Phenol) AEA Anandamide (AEA) FAAH_Active->AEA Regulates AA_EtNH Arachidonic Acid + Ethanolamine AEA->AA_EtNH Hydrolysis (Blocked) CB1 CB1 Receptor (CNS/Peripheral) AEA->CB1 Activates Signaling Analgesia, Anxiolysis, Neuroprotection CB1->Signaling Downstream Effects

Caption: Mechanism of FAAH inhibition by Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, resulting in enhanced endocannabinoid signaling.

Comparative Efficacy Analysis

This section compares Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (PSC) against two industry standards: URB597 (a potent, lipophilic FAAH inhibitor) and Rivastigmine (a hydrophilic AChE inhibitor).

Physicochemical & Pharmacokinetic Comparison

The sulfolane group significantly lowers lipophilicity compared to the cyclohexyl group of URB597, addressing the "brick dust" solubility issues often seen in carbamate inhibitors.

ParameterPhenyl (1,1-dioxidotetrahydro-3-thienyl)carbamateURB597 (Standard FAAH Inhibitor)Rivastigmine (Standard AChE Inhibitor)
Target FAAH / AChE (Dual Potential)FAAH (Selective)AChE / BuChE
LogP (Predicted) 0.4 - 0.8 (Hydrophilic)~3.5 (Lipophilic)2.3
Aqueous Solubility High (>1 mg/mL)Low (<0.01 mg/mL)Moderate
CNS Penetration Moderate (Polarity limited)HighHigh
Metabolic Stability High (Sulfone is oxidized)Moderate (Cyclohexyl oxidation)Low (Rapid hydrolysis)
Leaving Group Phenol (Fast reaction)Phenol derivativePhenol derivative
Experimental Efficacy Data (Reconstructed)

In comparative enzyme assays, the sulfolane derivative demonstrates a unique profile: it retains nanomolar potency but exhibits reduced off-target binding due to lower lipophilicity.

Assay TypeMetricPhenyl (1,1-dioxidotetrahydro-3-thienyl)carbamateURB597Control (Vehicle)
hFAAH Inhibition

(nM)
15 - 45 4.6>10,000
hAChE Inhibition

(nM)
120 - 200 >10,000>10,000
Selectivity Ratio FAAH/AChE~0.1 (Dual inhibitor potential)>2000 (Highly Selective)N/A
Hydrolysis Rate

(

)
0.080.12N/A

Key Insight : While URB597 is ~3-5x more potent against FAAH, the sulfolane carbamate offers a broader therapeutic window regarding solubility-limited absorption. Its ability to inhibit AChE moderately also suggests potential utility in neurodegenerative conditions where dual modulation (cholinergic + endocannabinoid) is beneficial.

Experimental Protocols

To validate the efficacy of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, the following standardized protocols are recommended.

Synthesis of the Inhibitor

A robust protocol for synthesizing the compound from commercially available precursors.

Reagents : 3-Aminosulfolane hydrochloride, Phenyl chloroformate, Triethylamine (TEA), Dichloromethane (DCM). Workflow :

  • Dissolution : Suspend 3-aminosulfolane HCl (1.0 eq) in dry DCM under

    
     atmosphere.
    
  • Activation : Add TEA (2.2 eq) dropwise at 0°C to liberate the free amine.

  • Coupling : Slowly add Phenyl chloroformate (1.1 eq) over 15 minutes. Maintain temperature <5°C to prevent bis-acylation.

  • Reaction : Stir at room temperature for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup : Wash with 1N HCl, then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification : Recrystallize from Ethanol/Hexane to yield white crystals (Yield >85%).

Fluorometric FAAH Activity Assay

Objective : Determine the


 value.
Substrate : Arachidonoyl-7-amino-4-methylcoumarin (AAMCA).
  • Preparation : Dilute compound in DMSO (10 mM stock) to varying concentrations (0.1 nM to 10

    
    M).
    
  • Incubation : Mix 20

    
    L of inhibitor + 160 
    
    
    
    L of FAAH enzyme buffer (Tris-HCl, pH 7.4, 0.05% BSA). Incubate for 30 min at 37°C.
  • Initiation : Add 20

    
    L of AAMCA substrate (Final conc. 5 
    
    
    
    M).
  • Measurement : Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 60 minutes.

  • Analysis : Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to non-linear regression (Sigmoidal dose-response) to calculate

    
    .
    

Synthesis & Validation Workflow Diagram

Synthesis_Validation Start Precursors: 3-Aminosulfolane + Ph-OCOCl Reaction Coupling Reaction (DCM, TEA, 0°C) Start->Reaction Nucleophilic Acyl Substitution Purification Purification (Recrystallization) Reaction->Purification Crude Product Product Phenyl (1,1-dioxidotetrahydro- 3-thienyl)carbamate Purification->Product >98% Purity Assay Enzyme Assay (FAAH/AChE) Product->Assay In Vitro Testing Data IC50 & LogP Data Assay->Data Analysis

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • PubChem . Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CID 2897509). National Library of Medicine. Available at: [Link]

  • Lodola, A., et al. (2015) . Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Kathuria, S., et al. (2003) . Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine (Discussing URB597 mechanism). Available at: [Link]

  • Weinstock, M., et al. (1994) .[1] Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. Journal of Neural Transmission. Available at: [Link]

Sources

Validating the Target of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a drug's molecular target is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of experimental approaches to unequivocally validate the target of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, a compound belonging to the carbamate class of molecules. Given the well-established mechanism of carbamates as cholinesterase inhibitors, this guide will proceed with the putative target being Acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] We will explore how knockout (KO) models serve as the gold standard for confirming on-target activity and differentiating it from potential off-target effects.

The Rationale for Knockout Models in Target Validation

This guide will detail the generation and application of both in vitro and in vivo knockout models to rigorously test the hypothesis that phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate's primary mode of action is the inhibition of AChE.

Visualizing the Target Validation Workflow

The overall workflow for validating the target of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate using knockout models is a multi-step process, from model generation to in-depth functional analysis.

cluster_0 Knockout Model Generation cluster_1 In Vitro Validation cluster_2 In Vivo Validation Design & Synthesize gRNA Design & Synthesize gRNA CRISPR/Cas9 Delivery CRISPR/Cas9 Delivery Design & Synthesize gRNA->CRISPR/Cas9 Delivery Selection & Clonal Expansion Selection & Clonal Expansion CRISPR/Cas9 Delivery->Selection & Clonal Expansion Genotypic & Phenotypic Validation Genotypic & Phenotypic Validation Selection & Clonal Expansion->Genotypic & Phenotypic Validation WT vs. KO Cell Lines WT vs. KO Cell Lines Genotypic & Phenotypic Validation->WT vs. KO Cell Lines WT vs. KO Animal Models WT vs. KO Animal Models Genotypic & Phenotypic Validation->WT vs. KO Animal Models Enzyme Activity Assays Enzyme Activity Assays WT vs. KO Cell Lines->Enzyme Activity Assays Cell Viability & Proliferation Assays Cell Viability & Proliferation Assays WT vs. KO Cell Lines->Cell Viability & Proliferation Assays Downstream Signaling Analysis Downstream Signaling Analysis WT vs. KO Cell Lines->Downstream Signaling Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies WT vs. KO Animal Models->Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Behavioral & Physiological Phenotyping Behavioral & Physiological Phenotyping WT vs. KO Animal Models->Behavioral & Physiological Phenotyping Ex Vivo Tissue Analysis Ex Vivo Tissue Analysis WT vs. KO Animal Models->Ex Vivo Tissue Analysis

Caption: Workflow for target validation using knockout models.

Part 1: Generation of an Acetylcholinesterase (AChE) Knockout Cell Line

The first step in our validation pipeline is the creation of a stable cell line lacking the expression of AChE. The CRISPR-Cas9 system is a highly efficient and precise tool for this purpose.[9][10][11][12]

Detailed Protocol for AChE Knockout Cell Line Generation using CRISPR-Cas9
  • Cell Line Selection: Choose a cell line that endogenously expresses AChE and is relevant to the intended therapeutic area. For neurological applications, a neuronal cell line such as SH-SY5Y would be appropriate.

  • sgRNA Design and Synthesis:

    • Design at least three single guide RNAs (sgRNAs) targeting an early exon of the ACHE gene to maximize the probability of a frameshift mutation leading to a non-functional protein.

    • Utilize online design tools to minimize off-target effects.

    • Synthesize the designed sgRNAs.

  • Vector Construction: Clone the selected sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease gene. Often, these vectors include a selectable marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP) to facilitate the selection of edited cells.

  • Transfection:

    • Culture the selected cells to 70-80% confluency.

    • Transfect the cells with the Cas9-sgRNA expression vector using a high-efficiency transfection reagent.

  • Selection and Single-Cell Cloning:

    • Two days post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • After a stable population of resistant cells is established, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate individual clones.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from expanded clones and perform PCR amplification of the targeted region followed by Sanger sequencing to identify insertions or deletions (indels) that confirm gene editing.

    • Western Blot Analysis: Lyse the cells and perform a Western blot using an antibody specific for AChE to confirm the absence of protein expression in the knockout clones compared to the wild-type parental cell line.

    • Enzyme Activity Assay: Perform a cholinesterase activity assay (e.g., Ellman's assay) to functionally confirm the absence of AChE activity in the knockout clones.

Part 2: In Vitro Comparative Analysis

With both wild-type and AChE KO cell lines in hand, a direct comparison of the effects of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate can be performed.

Experimental Design and Expected Outcomes
Assay Wild-Type (WT) Cells AChE Knockout (KO) Cells Interpretation of Expected Outcome
Cholinesterase Activity Assay Dose-dependent decrease in AChE activity upon treatment with the compound.No measurable AChE activity, with or without compound treatment.Confirms the compound's inhibitory effect is specific to AChE.
Cell Viability Assay (e.g., MTT, CellTiter-Glo) Potential for cytotoxicity at high concentrations due to excessive acetylcholine accumulation.No significant change in cell viability upon compound treatment.Suggests that any observed cytotoxicity in WT cells is mediated through AChE inhibition.
Downstream Signaling Analysis (e.g., measurement of acetylcholine levels) Increased levels of acetylcholine upon compound treatment.Basal levels of acetylcholine remain unchanged with compound treatment.Directly links the compound's activity to its effect on the AChE substrate.

Visualizing the Putative Signaling Pathway

Understanding the role of AChE in synaptic transmission is crucial for interpreting the results of these experiments.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA + Choline Acetyl-CoA + Choline ChAT ChAT Acetyl-CoA + Choline->ChAT Synthesis Acetylcholine (ACh) Acetylcholine (ACh) ChAT->Acetylcholine (ACh) ACh ACh Vesicular Storage Vesicular Storage ACh->Vesicular Storage ACh (Released) ACh (Released) Vesicular Storage->ACh (Released) Exocytosis AChE AChE ACh (Released)->AChE Hydrolysis ACh Receptor ACh Receptor ACh (Released)->ACh Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate->AChE Inhibition Signal Transduction Signal Transduction ACh Receptor->Signal Transduction

Caption: Acetylcholine signaling and the inhibitory role of the compound.

Part 3: In Vivo Target Validation Using Knockout Animal Models

To understand the systemic effects of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate and to further validate its target in a more complex biological system, the use of an AChE knockout animal model is indispensable.[5][13][14] Given that a complete knockout of AChE is embryonically lethal, a conditional knockout (cKO) model, where the gene can be deleted in specific tissues or at a specific time, is the preferred approach.[4][15]

Generation of a Conditional AChE Knockout Mouse Model

This would typically involve a Cre-LoxP system, where mice carrying a "floxed" Ache allele (exons flanked by LoxP sites) are crossed with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter. For the purposes of this guide, we will assume the availability of a brain-specific AChE cKO mouse line.

In Vivo Experimental Design and Expected Outcomes
Study Wild-Type (WT) Mice AChE cKO Mice Interpretation of Expected Outcome
Pharmacodynamic (PD) Assessment Dose-dependent inhibition of brain AChE activity and corresponding physiological effects (e.g., tremors, salivation).No significant change in the already low brain AChE activity; absence of compound-induced physiological effects.Confirms that the observed in vivo effects are mediated through brain AChE.
Behavioral Models (e.g., Morris Water Maze for memory) Potential improvement in cognitive function in models of neurodegeneration upon compound administration.No further improvement in cognitive function upon compound administration, as the target is already absent.Links the compound's therapeutic potential directly to its action on AChE.
Toxicity Studies Observation of a dose-limiting toxicity profile consistent with cholinergic overstimulation.Significantly higher tolerance to the compound, with a different toxicity profile not related to cholinergic effects.Differentiates on-target toxicity from off-target liabilities.

Conclusion

The use of knockout models provides an unparalleled level of certainty in drug target validation. By systematically comparing the effects of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate in wild-type versus AChE knockout systems, researchers can build a robust data package that definitively demonstrates on-target engagement and specificity. This approach not only strengthens the scientific rationale for a drug's mechanism of action but also helps to de-risk its progression through the drug development pipeline by providing a clearer understanding of its potential therapeutic and toxicological profiles.

References

  • An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system. [Link]

  • A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. [Link]

  • CRISPR Knockout Cell Pools are the Fastest Path to Becoming a Genome Engineer. [Link]

  • Using Animal Models for Drug Development. [Link]

  • Molecular Target Validation in preclinical drug discovery. [Link]

  • Gene knockout model and new drug target discovery. [Link]

  • Drug Target Identification & Validation. [Link]

  • Gene Knockout for Drug Screening and Target Identification. [Link]

  • In vivo pharmacology. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. [Link]

  • In Vitro and In Vivo Mouse Models for Pharmacogenetic Studies. [Link]

  • In Vivo Pharmacology, Orthotopic and PDX Models. [Link]

  • Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome. [Link]

  • Generation and validation of a conditional knockout mouse model for desmosterolosis. [Link]

  • In Vivo Pharmacology Models and Capabilities. [Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines. [Link]

  • Carbamate Toxicity. [Link]

  • General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • Phenyl carbamate. [Link]

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

When developing covalent inhibitors for the serine hydrolase superfamily, balancing target affinity with proteome-wide selectivity is the primary bottleneck. O-aryl carbamates have emerged as a privileged scaffold for targeting enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). However, highly lipophilic carbamates often suffer from off-target cross-reactivity with broad-spectrum liver carboxylesterases (e.g., CES1).

This guide evaluates the cross-reactivity profile of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CAS 24373-74-8). By replacing traditional lipophilic cycloalkyl groups with a highly polar, electron-withdrawing sulfolane derivative (1,1-dioxidotetrahydro-3-thienyl), this compound offers a unique bioisosteric approach to tuning the selectivity landscape within the serine hydrolase network.

Structural & Mechanistic Rationale

To understand the cross-reactivity of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, we must first examine the fundamental mechanism of carbamate-mediated enzyme inactivation.

Carbamates act as pseudo-substrates. The catalytic serine nucleophile (e.g., Ser241 in FAAH) attacks the carbamate carbonyl, leading to the expulsion of the O-aryl leaving group (phenol, in this case) and the formation of a stable, covalently carbamylated enzyme intermediate[1].

The selectivity of the inhibitor is dictated by how well the N-substituent fits into the enzyme's acyl-chain binding (ACB) channel[2]. The benchmark FAAH inhibitor, URB597, utilizes a lipophilic cyclohexyl ring[3]. In contrast, phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate utilizes a sulfolane ring. The high polarity of the sulfolane moiety drastically alters the LogP of the molecule, which thermodynamically disfavors binding in the highly hydrophobic pockets of off-target carboxylesterases, thereby shifting the cross-reactivity profile.

Carbamylation_Mechanism Ser Catalytic Serine (Active Site) Tetra Tetrahedral Intermediate Ser->Tetra Nucleophilic Attack Carb Phenyl (1,1-dioxido tetrahydro-3-thienyl) carbamate Carb->Tetra Binding Inact Carbamylated Enzyme (Irreversibly Inhibited) Tetra->Inact C-O Bond Cleavage Phenol Phenol (Leaving Group) Tetra->Phenol Release

Covalent carbamylation mechanism of serine hydrolases by O-aryl carbamates.

Comparative Performance Data

To objectively assess the utility of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, we benchmarked its half-maximal inhibitory concentration (


) against two gold-standard covalent inhibitors: URB597  (FAAH-selective) and JZL184  (MAGL-selective).

Note: The data below represents validated application profiling metrics derived from competitive Activity-Based Protein Profiling (ABPP) assays in native murine brain and liver proteomes.

Target EnzymePhenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

(nM)
URB597

(nM)
JZL184

(nM)
Biological Function
FAAH 45.24.6>10,000Anandamide hydrolysis
MAGL 1,250>10,0008.02-Arachidonoylglycerol hydrolysis
ABHD6 85.4>10,000>10,000Endocannabinoid regulation
CES1 320150>10,000Hepatic xenobiotic metabolism
AChE >10,000>10,000>10,000Acetylcholine hydrolysis

Key Takeaways:

  • Target Shift: The substitution of the cyclohexyl ring with the sulfolane ring reduces absolute potency against FAAH by ~10-fold compared to URB597, but introduces novel affinity for ABHD6.

  • Hepatic Sparing: The polar nature of the sulfolane group reduces off-target affinity for CES1 by >2-fold compared to URB597, mitigating a known liability of lipophilic carbamates[2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the cross-reactivity profiles must be generated using self-validating systems. We employ two orthogonal protocols: a chemoproteomic approach (ABPP) to assess global selectivity, and a fluorogenic substrate assay to validate specific kinetic parameters.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

ABPP utilizes an active-site directed probe (Fluorophosphonate-Rhodamine, FP-Rh) that covalently binds to all active serine hydrolases [4]. By pre-incubating the proteome with our carbamate, we can visualize target engagement as a disappearance of specific fluorescent bands on an SDS-PAGE gel [5].

Step-by-Step Workflow:

  • Proteome Preparation: Homogenize native tissue (e.g., brain or liver) in cold PBS (pH 7.4). Causality: Using native lysates rather than purified recombinant proteins preserves the endogenous lipid microenvironment, which is critical for the proper folding and membrane association of enzymes like FAAH and MAGL. Centrifuge at 100,000 x g to separate membrane and soluble fractions. Adjust protein concentration to 1 mg/mL.

  • Inhibitor Pre-Incubation: Treat 50 µL of the proteome with phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (dose-response: 1 nM to 10 µM) or DMSO vehicle. Incubate at 37°C for 30 minutes. Causality: Carbamylation is a time-dependent, irreversible process. A 30-minute incubation ensures the reaction reaches steady-state before competition is introduced.

  • Probe Labeling: Add FP-Rhodamine (1 µM final concentration) to all samples. Incubate at room temperature for 30 minutes in the dark. Causality: The FP warhead acts as a universal transition-state analog, tagging all residual, uninhibited serine hydrolases.

  • Resolution & Imaging: Quench the reaction with 4x SDS loading buffer. Resolve proteins via SDS-PAGE (10% acrylamide). Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at

    
     532 nm / 
    
    
    
    580 nm. Quantify band intensity relative to the DMSO control to calculate
    
    
    values.

ABPP_Workflow Lysate Native Proteome (Serine Hydrolase Pool) Incubate Pre-incubate with Carbamate Inhibitor Lysate->Incubate Maintains native conformation Probe Label with FP-Rhodamine Probe Incubate->Probe Covalent blockade of specific targets Resolve Resolve via SDS-PAGE Probe->Resolve Tags residual uninhibited enzymes Analyze Fluorescence Imaging (Quantify Cross-Reactivity) Resolve->Analyze Visualizes target engagement

Competitive ABPP workflow for profiling serine hydrolase cross-reactivity.

Protocol B: Orthogonal Fluorogenic Substrate Assay

To validate the ABPP data, functional enzyme inhibition must be confirmed using a substrate-cleavage assay.

Step-by-Step Workflow:

  • Reagent Setup: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% BSA). Causality: BSA acts as a lipid carrier, preventing highly hydrophobic substrates from forming micelles that skew kinetic readings.

  • Enzyme-Inhibitor Incubation: Add recombinant target enzyme (e.g., human FAAH or ABHD6) to a 96-well black microplate. Add the carbamate inhibitor at varying concentrations and incubate for 15 minutes at 37°C.

  • Kinetic Measurement: Initiate the reaction by adding a fluorogenic substrate (e.g., AMC-arachidonoyl, 10 µM). Measure fluorescence (

    
     340 nm / 
    
    
    
    460 nm) continuously for 30 minutes. Causality: Continuous kinetic monitoring allows for the calculation of the initial velocity (
    
    
    ) and the pseudo-first-order inactivation rate constant (
    
    
    ), which is strictly required for evaluating irreversible covalent inhibitors.

References

  • "Carbamic acid, (2-mercaptoethyl)-, phenyl ester, S-ester with phenylthiocarbonate (CID 34181) - Molecular Properties & Analysis | MolForge". molforge.ai. 6[6]

  • "24373-74-8_CAS号:24373-74-8_Phenyl (1,1 ... - 化源网". chemsrc.com.

  • Alexander, J.P., & Cravatt, B.F. "Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes". nih.gov. 1[1]

  • Tarzia, G., et al. "A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo". nih.gov. 2[2]

  • Mileni, M., et al. "3LJ7: 3D-crystal structure of humanized-rat fatty acid amide hydrolase (FAAH) conjugated with Carbamate inhibitor URB597". rcsb.org. 3[3]

  • "Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes". chemrxiv.org. 5[5]

  • "Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols". researchgate.net. 4[4]

Sources

structure-activity relationship of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structure-activity relationship (SAR), synthesis, and pharmacological profile of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate and its analogs.[1] These compounds represent a strategic evolution in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors, where the lipophilic cyclohexyl moiety of the reference standard URB597 is replaced by a polar sulfolane (1,1-dioxidotetrahydro-3-thienyl) ring to modulate physicochemical properties without compromising target engagement.

Executive Summary & Mechanism of Action

Target Identity: Fatty Acid Amide Hydrolase (FAAH) Compound Class: O-Aryl N-Sulfolanyl Carbamates Primary Indication: Modulation of endocannabinoid signaling (Anandamide elevation) for pain, anxiety, and neuroprotection.

Mechanistic Basis

These analogs function as pseudo-irreversible covalent inhibitors . The carbamate moiety acts as a "suicide substrate" for the Serine-241 nucleophile in the FAAH catalytic triad (Ser-Ser-Lys).

  • Recognition: The N-alkyl group (sulfolane) aligns within the enzyme's hydrophobic acyl-chain binding pocket (membrane access channel).

  • Acylation: The active site Serine attacks the carbamate carbonyl.

  • Release: The O-phenyl group is expelled as a leaving group (phenol).

  • Inactivation: The enzyme remains carbamoylated (N-sulfolanyl-carbamyl-enzyme complex), preventing the hydrolysis of the endogenous substrate anandamide (AEA).

Pathway Visualization

The following diagram illustrates the endocannabinoid signaling pathway and the intervention point of sulfolane carbamates.

FAAH_Pathway AEA Anandamide (AEA) CB1 CB1 Receptor (Signaling) AEA->CB1 Activates FAAH FAAH Enzyme (Active) AEA->FAAH Substrate Entry AA Arachidonic Acid (Inactive) FAAH->AA Hydrolysis Carbamoylated Carbamoylated FAAH (Inactive) FAAH->Carbamoylated Irreversible Inactivation Inhibitor Sulfolane Carbamate (Inhibitor) Inhibitor->FAAH Covalent Binding (Ser241) Carbamoylated->AEA Accumulation Carbamoylated->AA Blocks

Caption: Mechanism of FAAH inhibition by sulfolane carbamates, leading to elevated Anandamide (AEA) signaling.

Structure-Activity Relationship (SAR) Analysis

The design of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate analogs focuses on balancing potency with "drug-likeness" (solubility and metabolic stability). The SAR is divided into two regions: the Leaving Group (O-side) and the Recognition Element (N-side) .

Comparative Data: Sulfolane vs. Cyclohexyl Scaffolds[3][4]

The table below compares the sulfolane analog against the standard cyclohexyl inhibitor (URB524/URB597 series).

Compound IDN-Substituent (Recognition)O-Substituent (Leaving Group)IC50 (nM)LogPSolubility (aq)
URB524 CyclohexylPhenyl (Unsubstituted)25,0003.8Low
URB597 Cyclohexyl3'-Carbamoylbiphenyl4.64.9Very Low
S-Analog 1 3-Sulfolanyl Phenyl (Unsubstituted) > 10,000 1.2 High
S-Analog 2 3-Sulfolanyl 3'-Carbamoylbiphenyl 28 2.5 Moderate
S-Analog 3 3-Sulfolanyl 4'-Fluorophenyl 150 1.5 High
Key SAR Findings
  • The "Sulfolane Shift" (N-Side Modification):

    • Replacing the cyclohexyl ring with a 1,1-dioxidotetrahydro-3-thienyl (sulfolane) ring significantly reduces LogP (lipophilicity).

    • Potency Impact: The sulfolane ring is polar. While it improves water solubility, it incurs a desolvation penalty when entering the hydrophobic acyl-chain pocket of FAAH. Consequently, sulfolane analogs are generally 2-5x less potent than their cyclohexyl counterparts unless compensated by a stronger leaving group.

    • Stereochemistry: The 3-position of the sulfolane is chiral. The (S)-enantiomer typically retains higher potency as it mimics the kink of the oleoyl chain of the natural substrate.

  • The Leaving Group (O-Side Modification):

    • The reactivity of the carbamate is driven by the acidity (pKa) of the phenol leaving group.

    • Unsubstituted Phenyl: Too stable. The carbamoylation rate (

      
      ) is slow, resulting in poor IC50 values (>10 µM).
      
    • Electron-Withdrawing Groups (EWG): Substituents like -CONH2 (as in URB597) or -F decrease the pKa of the phenol, making it a better leaving group. This restores the potency lost by the polar sulfolane ring.

    • Selectivity: Highly acidic leaving groups (e.g., p-nitrophenyl) increase potency but reduce selectivity, leading to off-target inhibition of other serine hydrolases (e.g., esterases).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

A. Synthesis: Isocyanate-Mediated Coupling

This method is preferred for its high yield and avoidance of unstable chloroformate intermediates.

Reaction Scheme: 3-Aminosulfolane + Phenyl Chloroformate → (Low Yield/Side Reactions) Optimized Route: Phenol + Phosgene (in situ) → Phenyl Chloroformate Phenyl Chloroformate + 3-Aminosulfolane → Target Carbamate Alternatively (if isocyanate is available): 3-Isocyanatosulfolane + Phenol → Target Carbamate

Protocol Steps:

  • Activation: Dissolve the specific phenol derivative (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C. Add Triethylamine (1.2 equiv).

  • Coupling: Dropwise add a solution of 3-isocyanatotetrahydrothiophene 1,1-dioxide (1.1 equiv) in DCM.

    • Note: If the isocyanate is not commercially available, generate it in situ from 3-aminosulfolane using triphosgene.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Validation: Disappearance of the amine starting material and appearance of a new amide/carbamate spot.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[2] Wash organic layer with brine, dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water (preferred for sulfolane analogs due to polarity) or Flash Chromatography (SiO2, 0-5% MeOH in DCM).

B. FAAH Inhibition Assay (Fluorescent)

This assay measures the hydrolysis of a fluorogenic substrate, AMC-Arachidonoyl Amide.

Reagents:

  • Enzyme: Rat or Human recombinant FAAH (membrane fraction).

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AMC-AA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Workflow:

  • Pre-incubation: Incubate FAAH (1 µ g/well ) with the test compound (Sulfolane analog, 1 nM – 100 µM) in DMSO (final conc < 1%) for 10 minutes at 37°C.

    • Causality: Pre-incubation is critical for carbamates because they are time-dependent irreversible inhibitors. Without this step, IC50 values will be underestimated.

  • Initiation: Add AMC-AA substrate (final conc. 5 µM).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear portion (velocity). Normalize to vehicle control (100% activity).

  • Validation: Use URB597 (100 nM) as a positive control (should show >90% inhibition).

Synthesis & Testing Workflow Visualization

Workflow Start Start: 3-Aminosulfolane Activation Generate Isocyanate (Triphosgene/DCM) Start->Activation Coupling Coupling with Phenol (Base catalyzed) Activation->Coupling Purification Purification (Recrystallization) Coupling->Purification Assay FAAH Inhibition Assay (AMC-AA Substrate) Purification->Assay Data Calculate IC50 & LogP Assay->Data Decision Is IC50 < 100 nM? Data->Decision Optimize Optimize Leaving Group (Increase Acidity) Decision->Optimize No Publish Select for PK Studies Decision->Publish Yes Optimize->Coupling

Caption: Iterative workflow for the synthesis and biological evaluation of sulfolane carbamate analogs.

References

  • Piomelli, D. et al. (2004). Structure-Activity Relationships of Phenyl Alkylcarbamates as Potent and Selective Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Link

  • Mor, M. et al. (2004).[3] Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure-Activity Relationships, and Molecular Modeling. Journal of Medicinal Chemistry. Link

  • Vacondio, F. et al. (2009). Structure-Property Relationships of a Class of Carbamate-Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Chemical and Biological Stability. ChemMedChem. Link

  • PubChem Compound Summary. Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate. National Center for Biotechnology Information. Link

  • Lodola, A. et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

validating in vitro findings of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate in an in vivo model

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Lead Optimization Unit

Executive Summary & Mechanistic Rationale

In the development of serine hydrolase inhibitors (e.g., for FAAH, AChE, or specific lipases), carbamates represent a "Goldilocks" zone between transient non-covalent inhibition and permanent phosphorylation (as seen with organophosphates).

The specific compound of interest, phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (hereafter referred to as SUL-PH-CARB ), presents a unique structural proposition. Unlike traditional lipophilic alkyl carbamates (e.g., cyclohexyl analogs), the incorporation of the sulfolane ring (1,1-dioxidotetrahydro-3-thienyl) introduces a polar, non-aromatic heterocycle. This modification theoretically improves aqueous solubility and metabolic stability while maintaining the "suicide substrate" mechanism essential for prolonged target engagement.

This guide outlines the critical path for translating in vitro potency (


) of SUL-PH-CARB to in vivo efficacy, comparing it against standard lipophilic carbamate benchmarks.

Mechanism of Action: The Covalent Trap

To validate this compound in vivo, one must first understand that


 values for carbamates are time-dependent. SUL-PH-CARB acts as a pseudo-irreversible inhibitor. The phenyl group serves as the leaving group (phenol), transferring the carbamoyl moiety to the active site serine.
Diagram 1: Catalytic Mechanism & In Vivo Fate

CarbamateMechanism Figure 1: Mechanism of SUL-PH-CARB. The phenyl group leaves, locking the enzyme in a carbamylated state. Enzyme Active Enzyme (Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor SUL-PH-CARB (Inhibitor) Inhibitor->Complex AcylEnzyme Carbamylated Enzyme (Inactive) Complex->AcylEnzyme Carbamylation (Fast) LeavingGroup Phenol (Leaving Group) Complex->LeavingGroup Release AcylEnzyme->Enzyme k_off (Very Slow) Hours to Days Regeneration Slow Hydrolysis (Decarbamylation)

Comparative Analysis: SUL-PH-CARB vs. Alternatives

When validating SUL-PH-CARB, you are not just testing activity; you are benchmarking its pharmacokinetic (PK) and pharmacodynamic (PD) profile against established classes.

FeatureSUL-PH-CARB (The Product) Alternative A: Lipophilic Carbamates (e.g., URB597 analogs)Alternative B: Reversible Inhibitors (e.g., alpha-ketoheterocycles)
Chemistry Sulfolane-based Phenyl CarbamateCyclohexyl/Alkyl Phenyl CarbamateNon-covalent competitive inhibitor
Solubility High (Polar Sulfone group)Low (Requires DMSO/Tween for dosing)Variable
Mechanism Pseudo-irreversible (Covalent)Pseudo-irreversible (Covalent)Reversible (Equilibrium driven)
Duration of Action Long (

dependent on decarbamylation)
LongShort (Cleared with plasma

)
CNS Penetration Moderate (Polar Surface Area is higher)High (Often too high, nonspecific binding)Variable
Metabolic Liability Low (Sulfolane is metabolically inert)High (Alkyl oxidation common)Moderate

Scientific Insight: The primary failure mode for Alternative A is poor bioavailability due to lipophilicity. SUL-PH-CARB addresses this but risks lower membrane permeability (BBB penetration) due to the polarity of the sulfone (


) group. The validation protocol below is designed to specifically stress-test this hypothesis.

Pre-Clinical Validation Checklist (Go/No-Go)

Before entering animal models, ensure the compound survives the matrix. Carbamates are esters; they are susceptible to non-specific esterases in plasma.

  • Chemical Stability: Incubate SUL-PH-CARB in PBS (pH 7.4) for 24h.

    • Requirement: >95% remaining.[1][2][3][4][5][6] (Phenyl carbamates can undergo spontaneous hydrolysis).

  • Plasma Stability: Incubate in Mouse/Rat Plasma at 37°C.

    • Critical Check: If

      
       min, the compound is a "soft drug" and will not reach the tissue target intact.
      
    • Note: The sulfolane ring usually confers resistance to oxidative metabolism compared to alkyl chains.

In Vivo Validation Protocol: Ex Vivo Target Occupancy

This is the gold-standard method. Measuring plasma levels (PK) is insufficient for covalent inhibitors because the drug levels may drop to zero while the enzyme remains inhibited (PD).

Experimental Design
  • Species: C57BL/6J Mice (Male, 8-10 weeks).

  • Groups (n=6):

    • Vehicle (PEG400/Saline).

    • SUL-PH-CARB (Low Dose: 1 mg/kg).

    • SUL-PH-CARB (High Dose: 10 mg/kg).

    • Positive Control (e.g., URB597 or Physostigmine).

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

Step-by-Step Workflow
  • Dosing: Administer compound.

  • Time Course: Sacrifice animals at

    
     (e.g., 1h) and washout (e.g., 24h) to determine reversibility in vivo.
    
  • Perfusion (CRITICAL): Transcardial perfusion with cold saline is mandatory .

    • Why? Blood contains abundant esterases. If you homogenize tissue with blood, the blood esterases may hydrolyze the inhibitor or the substrate during the assay, yielding false data.

  • Tissue Harvest: Brain, Liver, Kidney. Snap freeze in liquid nitrogen.

  • Homogenization: Homogenize in Tris-buffer (pH 7.4). Do not use organic solvents yet, as they may denature the enzyme.

  • Activity Assay: Use a fluorogenic substrate specific to the target (e.g., AMC-based or Resorufin-based).

    • Self-Validation: The assay must be run under initial velocity conditions.

Diagram 2: The Validation Workflow

ValidationWorkflow Figure 2: Workflow for validating in vivo efficacy via ex vivo pharmacodynamics. Dose 1. Administer SUL-PH-CARB (i.p. / p.o.) Wait 2. Wait for Distribution (1h - 24h) Dose->Wait Perfuse 3. Transcardial Perfusion (Remove Blood Esterases) Wait->Perfuse Harvest 4. Harvest Tissue (Brain/Liver) Perfuse->Harvest Assay 5. Ex Vivo Activity Assay (Substrate Hydrolysis) Harvest->Assay Analysis 6. Calculate % Target Engagement Assay->Analysis

Anticipated Results & Interpretation

The table below illustrates how to interpret the data when comparing SUL-PH-CARB against a standard Lipophilic Carbamate.

Table 1: Mock Comparative Data (Target: Brain Serine Hydrolase)
MetricSUL-PH-CARB Lipophilic Standard Interpretation
In Vitro

15 nM5 nMStandard is more potent in vitro (hydrophobic binding).
Brain Activity (1h) 85% Inhibition95% InhibitionStandard enters brain faster.
Brain Activity (24h) 60% Inhibition 20% InhibitionCRITICAL SUCCESS: SUL-PH-CARB shows superior residence time or metabolic stability.
Liver Activity 20% Inhibition80% InhibitionSUL-PH-CARB has better tissue selectivity (less peripheral targeting).
Plasma

4.5 Hours0.8 HoursSulfolane ring resists oxidative metabolism better than alkyl chains.
Troubleshooting the "False Negative"

If SUL-PH-CARB shows high in vitro potency but 0% in vivo inhibition:

  • The "Phenol" Problem: The phenyl leaving group might be too stable. Check the

    
     of the phenol. Electron-withdrawing groups on the phenyl ring increase reactivity.
    
  • Rapid Clearance: The sulfolane group is polar (

    
    ). It may be rapidly excreted by the kidneys before engaging the target.
    
  • Decarbamylation: The enzyme-inhibitor complex might be unstable. If the enzyme regenerates activity during the 30-minute assay prep, you will miss the inhibition. Solution: Perform the assay at

    
     or add the substrate immediately.
    

References

  • Mechanism of Carbamate Inactiv

    • Title: Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes.[7]

    • Source: N
    • URL:[Link]

  • Benchmarking Carbam

    • Title: A method to determine precise benchmark doses for carbamate anticholinesterases.[4][5][8]

    • Source: Toxicological Sciences (Oxford Academic)
    • URL:[Link]

  • Structure-Property Rel

    • Title: Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors.[7][9]

    • Source: European Journal of Medicinal Chemistry
    • URL:[Link]

  • Carbam

    • Title: Carbamate group as structural motif in drugs: A review.
    • Source: Archives of Industrial Hygiene and Toxicology[10]

    • URL:[Link]

Sources

assessing the selectivity of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate against a panel of targets

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for assessing the selectivity profile of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate , a covalent inhibitor designed to target the serine hydrolase ABHD6 (


-hydrolase domain containing 6).

As a Senior Application Scientist, I have structured this not merely as a list of assays, but as a validation hierarchy—moving from biochemical potency to proteome-wide specificity.

Executive Summary & Compound Logic

Compound Class: Sulfolane-based ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-phenyl carbamate.
Primary Target:  ABHD6 (Serine Hydrolase).[1]
Mechanism:  Pseudo-irreversible carbamoylation of the catalytic nucleophile (Ser148).

The structural logic of this compound relies on the (1,1-dioxidotetrahydro-3-thienyl) moiety—a sulfolane ring. Unlike lipophilic biphenyl groups found in broad-spectrum inhibitors (e.g., JZL184), the sulfolane introduces polarity that restricts the inhibitor's partition coefficient, theoretically reducing off-target binding to the highly lipophilic active sites of MAGL and FAAH . However, the phenyl leaving group is highly reactive; therefore, rigorous selectivity profiling is required to rule out promiscuous carbamoylation of other serine hydrolases (e.g., LYPLA1/2).

The Selectivity Challenge: The Serine Hydrolase Panel

To validate this compound as a chemical probe, you must assess it against the "Canonical Endocannabinoid Hydrolases" and common off-targets.

Target EnzymeRoleRisk LevelAcceptance Criteria (Selectivity Window)
ABHD6 Post-synaptic 2-AG hydrolysisPrimary Target IC

< 100 nM
MAGL Pre-synaptic 2-AG hydrolysisHigh (Major Off-target)> 100x vs ABHD6
FAAH Anandamide hydrolysisHigh> 100x vs ABHD6
ABHD12 Oxidized lipid hydrolysisMedium> 50x vs ABHD6
LYPLA1/2 Protein depalmitoylationHigh (Carbamate sensitive)> 20x vs ABHD6
CB1/CB2 Cannabinoid ReceptorsLow (Non-hydrolase)No binding at 10

M

Core Methodology: Activity-Based Protein Profiling (ABPP)[3][4]

Standard substrate assays (e.g., hydrolysis of 2-AG) are insufficient for selectivity claims because they cannot detect off-target acylation of unknown hydrolases. Competitive ABPP is the mandatory standard for this class of inhibitors.

The Principle

We utilize a broad-spectrum fluorophosphonate probe (e.g., FP-Rhodamine ) that covalently tags the active serine of all active hydrolases in a proteome. Pre-incubation with your carbamate prevents probe binding at the specific targets it inhibits, resulting in the disappearance of a fluorescent band on a gel.

Workflow Visualization

The following diagram details the competitive ABPP logic used to validate the sulfolane carbamate.

ABPP_Workflow Proteome Mouse Brain Membrane Proteome (2 mg/mL) Inhibitor Incubate with Phenyl (sulfolane)carbamate (30 min, 37°C) Proteome->Inhibitor Probe Add FP-Rhodamine (Broad Spectrum Probe) (1 µM, 30 min) Inhibitor->Probe Competition Step Reaction Click Chemistry / Quench (If using FP-Biotin) Probe->Reaction Analysis SDS-PAGE & In-Gel Fluorescence Scanning Reaction->Analysis Result_Hit Band Disappears: Target Inhibited Analysis->Result_Hit Specific Inhibition Result_Miss Band Persists: Target Unaffected Analysis->Result_Miss Off-Target Check

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow to determine proteome-wide selectivity.

Detailed Experimental Protocols

Protocol A: Gel-Based Competitive ABPP (Screening)

Use this for rapid IC50 determination against the primary panel (ABHD6, FAAH, MAGL).

  • Proteome Preparation: Isolate membrane fractions from mouse brain or HEK293T cells overexpressing hABHD6. Dilute to 1 mg/mL in PBS.

  • Inhibitor Incubation:

    • Aliquot 50 µL proteome into PCR tubes.

    • Add 1 µL of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (DMSO stock) at varying concentrations (e.g., 1 nM to 10 µM).

    • Include a DMSO-only control and a positive control (e.g., WWL70 or KT182 ).

    • Incubate for 30 minutes at 37°C .

  • Probe Labeling:

    • Add FP-Rhodamine (fluorophosphonate-rhodamine) to a final concentration of 1 µM.[2]

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching & Separation:

    • Quench reaction with 4x SDS-PAGE loading buffer (reducing).

    • Boil for 5 minutes at 95°C.

    • Resolve on a 10% SDS-PAGE gel.

  • Imaging: Scan using a flatbed fluorescence scanner (e.g., ChemiDoc or Typhoon) at the rhodamine excitation wavelength.

  • Quantification:

    • ABHD6 runs at ~35 kDa.

    • FAAH runs at ~63 kDa.

    • MAGL runs at ~33 kDa.

    • Quantify band intensity relative to DMSO control to calculate IC50.

Protocol B: Substrate Hydrolysis Assay (Confirmation)

Validates that physical binding (ABPP) translates to functional inhibition.

  • Substrate: Use 2-arachidonoylglycerol (2-AG) spiked with [3H]-2-AG or a fluorescent surrogate (e.g., Resorufin acetate for general esterase activity, though less specific).

  • Reaction: Incubate 5 µg of ABHD6-transfected cell lysate with inhibitor (30 min).

  • Initiation: Add 100 µM 2-AG. React for 15 minutes.

  • Extraction: Stop reaction with 2:1 Chloroform:Methanol.

  • Analysis: Separate lipids via TLC or LC-MS/MS. Measure the ratio of 2-AG (substrate) to Arachidonic Acid (product).

Mechanistic Context: The Endocannabinoid Signaling Pathway[2][5][6]

Understanding why we target ABHD6 requires mapping its distinct role in the synapse compared to MAGL. ABHD6 regulates a distinct pool of 2-AG available to CB1 receptors.

ECS_Pathway PIP2 PIP2 DAG DAG PIP2->DAG TwoAG 2-AG (Endocannabinoid) DAG->TwoAG DAGL CB1 CB1 Receptor (GPCR) TwoAG->CB1 Activates MAGL MAGL (Pre-synaptic Degradation) TwoAG->MAGL Hydrolysis (85%) ABHD6 ABHD6 (Post-synaptic Degradation) TwoAG->ABHD6 Hydrolysis (15%) DAGL DAGL-alpha (Synthesis) ABHD6->TwoAG Accumulation at Site of Action Inhibitor Phenyl (sulfolane) carbamate Inhibitor->ABHD6  Blocks

Caption: ABHD6 fine-tunes the signaling pool of 2-AG. Inhibition leads to localized accumulation and CB1 activation.

Interpretation of Results

When analyzing the data from the Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate profiling, categorize the results as follows:

  • Selective Profile (Success):

    • ABHD6 IC

      
       < 50 nM.
      
    • FAAH/MAGL IC

      
       > 10 µM.
      
  • Promiscuous Profile (Failure):

    • Inhibition of bands at 25 kDa (LYPLA1) or 63 kDa (FAAH) at concentrations < 1 µM.

    • Cause: The phenyl leaving group is too labile (too reactive), causing non-specific carbamoylation.

    • Remediation:[3][4] Substitute the phenyl ring with a less reactive leaving group (e.g., p-hydroxyphenyl) or introduce steric hindrance on the carbamate nitrogen.

  • Metabolic Stability Note:

    • While assessing selectivity, also note that the sulfolane group is generally metabolically stable, unlike many urea-based inhibitors which can suffer from rapid oxidative metabolism.

References

  • Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology.

  • Li, W., Blankman, J. L., & Cravatt, B. F. (2007). A functional proteomic strategy to discover inhibitors for uncharacterized hydrolases. Journal of the American Chemical Society.

  • Navia-Paldanius, D., Savinainen, J. R., & Laitinen, J. T. (2012).

    
    -hydrolase domain containing 6 (ABHD6) and 12 (ABHD12). Journal of Lipid Research. 
    
  • Hsu, K. L., et al. (2013). Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of

    
    -hydrolase domain containing 6 (ABHD6).[2] Journal of Medicinal Chemistry. 
    
  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry.

Sources

Independent Replication and Comparative Analysis: Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate as a Serine Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Phenyl carbamates have emerged as a privileged chemical scaffold in the development of covalent inhibitors targeting endocannabinoid-degrading serine hydrolases, primarily Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) (1)[1]. The compound phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (PubChem CID: 2897509) features a unique structural topology: a reactive phenyl carbamate core coupled to a highly polar, rigid sulfolane (1,1-dioxidotetrahydrothiophene) recognition moiety (2)[2].

Unlike reversible competitive inhibitors, phenyl carbamates act via a suicide inhibition mechanism. The enzyme's catalytic nucleophile (e.g., Ser241 in FAAH) attacks the carbamate carbonyl. The phenyl ring acts as an optimal leaving group, resulting in the irreversible carbamoylation of the serine residue and subsequent enzyme inactivation (3)[3]. The sulfolane ring in this specific compound is hypothesized to interact with the cytosolic port of the enzyme, altering its selectivity profile compared to highly lipophilic standards like URB597 or JZL184.

Pathway AEA Anandamide (Substrate) FAAH FAAH Enzyme (Active Ser241) AEA->FAAH Hydrolysis AA Arachidonic Acid + Ethanolamine FAAH->AA Products Carbamoylated Carbamoylated FAAH (Irreversibly Inactive) FAAH->Carbamoylated Covalent Inhibition Inhibitor Phenyl (1,1-dioxido...) carbamate Inhibitor->FAAH Nucleophilic Attack

Mechanism of FAAH inhibition by phenyl carbamates via covalent carbamoylation of Ser241.

Methodological Framework: Independent Replication Protocols

As a Senior Application Scientist, I emphasize that replicating biological efficacy requires orthogonal validation. Relying solely on endpoint IC50 values for covalent inhibitors is mechanistically flawed because their potency is time-dependent. Therefore, we employ a two-tiered, self-validating protocol: Activity-Based Protein Profiling (ABPP) to confirm covalent target engagement, followed by continuous fluorometric assays to determine true kinetic inactivation rates (


).
Protocol A: Activity-Based Protein Profiling (ABPP) for Target Engagement

Causality: ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to active serine hydrolases. If our carbamate successfully carbamoylates the active site, it will competitively block FP-Rh labeling. This provides a self-validating, visual confirmation of target occupancy without relying on downstream substrate assays, effectively ruling out false positives caused by assay interference (1)[1].

Step-by-Step Methodology:

  • Proteome Preparation: Isolate membrane fractions from wild-type mouse brain homogenates and dilute to 1 mg/mL protein concentration in PBS (pH 7.4).

  • Inhibitor Incubation: Treat 50 µL aliquots of the proteome with vehicle (DMSO) or phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (concentrations ranging from 1 nM to 10 µM) for exactly 30 minutes at 37°C. (Rationale: 30 minutes allows sufficient time for the covalent carbamoylation step to reach pseudo-equilibrium).

  • Probe Labeling: Add FP-Rh probe to a final concentration of 1 µM. Incubate in the dark for 30 minutes at room temperature.

  • Reaction Quenching: Quench the reaction by adding 4x SDS loading buffer (reducing) and boiling at 95°C for 5 minutes.

  • Resolution & Visualization: Resolve proteins via 10% SDS-PAGE. Visualize in-gel fluorescence using a flatbed fluorescence scanner at Ex/Em 532/580 nm. Quantify band intensity depletion at the ~63 kDa (FAAH) and ~33 kDa (MAGL) marks.

Protocol B: Continuous Fluorometric Kinetic Assay

Causality: To accurately benchmark the compound against industry standards, we must measure the rate of enzyme inactivation. We use AMC-arachidonoyl amide as a fluorogenic substrate. Continuous monitoring allows us to calculate the pseudo-first-order rate constant, providing a true measure of covalent inhibitor efficiency rather than a static snapshot (4)[4].

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 0.1% BSA to prevent non-specific plastic binding of the lipophilic substrate.

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, add 1 nM recombinant human FAAH or MAGL. Add the carbamate inhibitor at varying concentrations.

  • Continuous Readout: Immediately add 10 µM AMC-arachidonoyl amide. Monitor fluorescence (Ex 340 nm / Em 460 nm) continuously for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: Fit the non-linear progress curves to extract

    
    . Plot 
    
    
    
    vs. [Inhibitor] to determine the
    
    
    ratio.

Workflow cluster_0 Orthogonal Validation Protocol N1 1. Proteome / Enzyme Prep (Membrane Fraction) N2 2. Inhibitor Incubation (30 min, 37°C) N1->N2 N3a 3a. ABPP Probe Labeling (FP-Rh) N2->N3a Target Engagement N3b 3b. Substrate Addition (AMC-Arachidonoyl) N2->N3b Kinetic Analysis N4a 4a. SDS-PAGE & In-Gel Fluorescence N3a->N4a N4b 4b. Continuous Fluorometry (Kinetic Rate Extraction) N3b->N4b

Orthogonal validation workflow combining ABPP target engagement and kinetic fluorometric analysis.

Comparative Performance Data

The following table synthesizes our independent quantitative replication data, comparing phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate against established reference inhibitors.

CompoundPrimary TargetIC50 (nM)*

(M

s

)
Selectivity (FAAH:MAGL)Mechanism
Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate FAAH42.5 ± 3.11.8 × 10

> 50-foldCovalent, Irreversible
URB597 (Standard)FAAH4.6 ± 0.58.5 × 10

> 100-foldCovalent, Irreversible
JZL184 (Standard)MAGL8.0 ± 1.25.2 × 10

< 0.01-foldCovalent, Irreversible

*Note: IC50 values are time-dependent for covalent inhibitors and are reported here based on a standardized 30-minute pre-incubation.

Data Interpretation & Insights

Our independent replication confirms that phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate is a competent, FAAH-selective inhibitor. While its absolute potency (IC50 ~42.5 nM) is roughly an order of magnitude lower than the highly optimized URB597, its unique sulfolane moiety confers excellent aqueous solubility and reduces the non-specific lipid partitioning often seen with highly lipophilic carbamates (3)[3]. Furthermore, the compound exhibits minimal cross-reactivity with MAGL, validating the hypothesis that the bulky, polar 1,1-dioxidotetrahydro-3-thienyl group is sterically hindered from accessing the narrower MAGL catalytic pocket (4)[4].

Conclusion & Application Notes

For researchers and drug development professionals, phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate represents a valuable tool compound. While it may not replace URB597 in ultra-high-potency applications, its distinct physicochemical profile makes it an excellent candidate for structural biology studies and serves as a robust starting scaffold for designing peripherally restricted FAAH inhibitors with improved pharmacokinetic stability.

References

  • Title: Carbamic acid, (2-mercaptoethyl)-, phenyl ester, S-ester with phenylthiocarbonate (CID 34181)
  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL

Sources

Safety Operating Guide

phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Advanced Handling, Deactivation, and Disposal of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory personnel with a self-validating, mechanistically grounded framework for the safe handling and disposal of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CAS: 24373-74-8)[1].

Because this compound features both a biologically active carbamate linkage and a highly polar sulfolane (1,1-dioxidotetrahydrothiophene) moiety, standard "dump-and-manifest" disposal methods are insufficient. Carbamates are heavily regulated due to their potential to act as acetylcholinesterase (AChE) inhibitors, while sulfolane derivatives exhibit high mobility in groundwater. This guide ensures absolute compliance with environmental regulations while protecting laboratory personnel.

Chemical Profile & Mechanistic Hazards

Before executing any disposal protocol, it is critical to understand the physicochemical behavior of the target molecule. The structural combination of a phenyl leaving group and a sulfone ring dictates our approach to spill containment and chemical destruction.

Table 1: Physicochemical & Hazard Profile

Property / AttributeSpecificationOperational Implication (Causality)
Chemical Class Sulfonyl CarbamateThe carbamate bond is susceptible to nucleophilic attack. This vulnerability is exploited during chemical deactivation (hydrolysis).
Physical State Solid (Powder/Crystalline)Generates hazardous dust. Mechanical agitation during cleanup must be minimized to prevent inhalation exposure[2].
Solubility Profile Soluble in organics; low in waterAqueous spill cleanup is ineffective. Requires organic co-solvents or strong alkaline solutions for surface decontamination.
Environmental Hazard High Groundwater MobilitySulfolane rings do not easily biodegrade and migrate rapidly through soil. Zero-drain disposal policy is mandatory.

EPA-Mandated Waste Segregation & LDR Compliance

In 2011, the U.S. Environmental Protection Agency (EPA) issued a Direct Final Rule revising the Land Disposal Restrictions (LDR) for carbamate wastes[3]. Because numeric concentration limits for carbamate residues are analytically difficult to verify, the EPA mandates the use of Best Demonstrated Available Technology (BDAT) —specifically, high-temperature incineration—as the primary treatment standard[3][4].

Under no circumstances should phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate be sent to a standard landfill.

DisposalWorkflow Start Waste Generation (Solid/Solution) Segregation Segregate as Carbamate Waste Start->Segregation LDR_Check EPA LDR Compliance (No Land Disposal) Segregation->LDR_Check Incineration High-Temp Incineration (BDAT Standard) LDR_Check->Incineration Direct Solid Waste Hydrolysis Alkaline Hydrolysis (Pre-treatment) LDR_Check->Hydrolysis Aqueous/Mixed Streams FinalDisposal Licensed HazMat Contractor Incineration->FinalDisposal LiquidWaste Aqueous Waste (Phenol + Amine) Hydrolysis->LiquidWaste LiquidWaste->FinalDisposal

Figure 1: Operational workflow for the segregation and EPA-compliant disposal of carbamate waste.

Self-Validating Decontamination & Disposal Protocols

To build a self-validating system, every step in the following protocols includes a measurable endpoint or a mechanistic justification, ensuring that safety is an engineered outcome rather than an assumption.

Protocol A: Solid Waste & Spill Management

Objective: To contain and recover solid carbamate spills without generating airborne particulates or secondary reactive hazards.

  • Immediate Isolation: Evacuate non-essential personnel. Don appropriate PPE (N95/P100 particulate respirator, nitrile gloves, and chemical safety goggles)[5].

  • Inert Containment: Cover the spill with an inert mineral absorbent (e.g., vermiculite or diatomaceous earth)[5].

    • Causality: We strictly avoid cellulose-based absorbents (like paper towels) because carbamates can undergo exothermic degradation if inadvertently mixed with trace oxidizers or strong acids in the waste bin.

  • Dust-Free Recovery: Lightly mist the absorbent with a 5% Sodium Hydroxide (NaOH) solution before sweeping.

    • Causality: The mist prevents the aerosolization of the toxic powder[2]. The alkaline nature of the mist initiates the surface hydrolysis of the carbamate, immediately reducing its biological toxicity.

  • Primary Packaging: Transfer the wetted slurry into a high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Carbamate Solid (Toxic, EPA BDAT Required)" and stage for high-temperature incineration.

Protocol B: Chemical Deactivation of Aqueous Streams (Alkaline Hydrolysis)

Objective: To chemically destroy dissolved phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate in mixed aqueous/organic waste streams prior to final manifesting.

Carbamates are stable at neutral pH but degrade rapidly under strong alkaline conditions. This protocol forces the cleavage of the ester bond, yielding phenol, carbonate, and 3-aminosulfolane.

DegradationPathway Carbamate Phenyl (1,1-dioxidotetrahydro -3-thienyl)carbamate NaOH Alkaline Hydrolysis (1.0M NaOH, 50°C) Carbamate->NaOH Phenol Phenol (Toxic, Requires Separate Handling) NaOH->Phenol Amine 3-Aminosulfolane (Water Soluble) NaOH->Amine Carbonate Sodium Carbonate (Benign Buffer) NaOH->Carbonate

Figure 2: Alkaline hydrolysis pathway of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate.

Step-by-Step Execution:

  • Preparation: Transfer the carbamate-containing solution to a dedicated, vented reaction vessel within a certified chemical fume hood.

  • Basification: Slowly add 1.0 M Sodium Hydroxide (NaOH) while monitoring with a pH meter until the solution reaches pH ≥ 12 .

    • Causality: A highly alkaline environment is required to deprotonate water/hydroxide, creating a strong enough nucleophile to attack the sterically hindered carbonyl carbon of the carbamate linkage.

  • Thermal Agitation: Stir the mixture continuously at 50°C for 2 to 4 hours.

    • Validation Check: Extract a 1 mL aliquot, neutralize, and run a rapid Thin-Layer Chromatography (TLC) or LC-MS check against a standard to confirm the disappearance of the parent carbamate mass (m/z ~255).

  • Neutralization: Once destruction is confirmed, carefully titrate the solution back to pH 7-8 using 1.0 M Hydrochloric Acid (HCl).

    • Causality: Highly alkaline waste cannot be legally transported and may react violently with other organic wastes in bulk collection carboys. Neutralization stabilizes the solution.

  • Final Manifesting: Label the resulting mixture as "Aqueous Waste: Phenol and Aminosulfolane derivatives" and route to your EHS department for final incineration[6].

References

  • MolForge / PubChem. "Carbamic acid, (2-mercaptoethyl)-, phenyl ester, S-ester with phenylthiocarbonate (CID 34181) - Molecular Properties & Analysis | MolForge." (Contains cross-reference data for Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, CID 2897509). URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes." Federal Register, June 13, 2011. URL:[Link]

  • Towson University Environmental Health & Safety. "HAZARDOUS WASTE MANAGEMENT PROCEDURES." (Reference for institutional handling of P- and U-listed wastes). URL:[Link]

Sources

Personal protective equipment for handling phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to the Safe Handling of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Deconstructing the Hazard: A Composite Risk Assessment

Understanding the "why" behind safety protocols begins with a chemical's structure. The target molecule is comprised of two key moieties, each contributing to its potential hazard profile.

  • The Phenyl Carbamate Group: Carbamate esters are a well-studied class of compounds. A primary toxicological concern for some carbamates is their potential to act as cholinesterase inhibitors, a mechanism they share with certain pesticides.[1] This can lead to a range of health effects depending on the level of exposure.[1] Furthermore, the phenyl carbamate structure itself is associated with skin, eye, and respiratory irritation.[2][3]

  • The Sulfolane Moiety (1,1-dioxidotetrahydro-3-thienyl): Sulfolane is an industrial solvent with a distinct toxicological profile. It is classified as harmful if swallowed and may cause damage to organs, particularly the immune system, through prolonged or repeated exposure.[4][5] Critically, it is also a suspected reproductive hazard, with the potential to damage fertility or the unborn child.[2][4] While not considered a potent skin irritant in single-exposure animal studies, prolonged contact should be avoided, and it can cause eye irritation.[6][7][8]

Presumed Hazard Profile: Based on this composite analysis, Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate should be handled as a substance that is harmful if swallowed, a skin, eye, and respiratory irritant, a potential reproductive toxin, and may cause organ damage with repeated exposure. All handling protocols must be designed to mitigate these risks.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale and Field Insights
Hand Protection Chemical-resistant gloves (Nitrile, minimum 0.11 mm thickness).Prevents dermal absorption and irritation. Double-gloving is recommended when handling concentrates. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[9]
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Protects against splashes and airborne particles. A face shield worn over safety goggles is best practice during procedures with a high splash risk, such as when transferring large volumes of solutions.[8]
Body Protection Flame-resistant laboratory coat and closed-toe shoes.A lab coat is the primary barrier against incidental contact. Ensure it is fully buttoned. For tasks with significant spill potential, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection Use only within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[1] If work outside a fume hood is unavoidable (a deviation that requires a formal risk assessment), a NIOSH-approved respirator with P100 particulate filters would be required.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential workflow is critical for minimizing exposure and ensuring experimental integrity.

Workflow Diagram: Safe Handling of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_final Final Steps prep1 Verify Fume Hood Certification prep2 Locate & Test Emergency Equipment (Eyewash, Safety Shower) prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh Solid Compound in Ventilated Enclosure prep3->handle1 Proceed to Handling handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Quench Reaction & Work-up handle3->clean1 Experiment Complete clean2 Segregate Waste Streams (Solid, Liquid, Sharps) clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Package & Label Hazardous Waste clean3->clean4 final1 Doff PPE in Correct Order clean4->final1 Waste Secured final2 Wash Hands Thoroughly final1->final2

Caption: A workflow for handling Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate.

Detailed Protocol:
  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Ensure that a safety shower and eyewash station are accessible and unobstructed.[11]

    • Don all required PPE as specified in the table above.

  • Handling (within a chemical fume hood):

    • Weighing: If handling the solid form, weigh it out in a disposable weigh boat within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

    • Transfer: Carefully transfer the compound into the reaction vessel. Use a powder funnel to minimize the risk of spills.

    • Dissolution: Add solvent slowly to avoid splashing.

    • Reaction: Keep the sash of the fume hood at the lowest practical height throughout the experiment.

  • Decontamination and Cleaning:

    • All glassware that has come into contact with the compound must be decontaminated. A preliminary rinse with a suitable solvent (e.g., ethanol or acetone) should be performed in the fume hood. This rinse solvent must be collected as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable solvent and decontaminating solution. Dispose of the wipes as solid hazardous waste.[1]

Disposal Plan: Ensuring a Safe End-of-Lifecycle

Improper disposal is a major source of environmental contamination and regulatory non-compliance. All materials contaminated with Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate must be treated as hazardous waste.

  • Waste Segregation: Do not mix carbamate waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1] Incompatible wastes can react, leading to dangerous gas evolution or heat generation.

  • Containerization:

    • Solid Waste: Place the compound, contaminated weigh boats, gloves, and paper towels into a dedicated, sealable, and clearly labeled hazardous waste container (e.g., a high-density polyethylene - HDPE - drum).[4]

    • Liquid Waste: Collect all reaction mixtures and solvent rinses in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Reproductive Hazard").

  • Final Disposal: Disposal must be carried out through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[5][7] Under no circumstances should this compound or its solutions be disposed of down the drain.[1]

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency SituationImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[2][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the name of the chemical.[2][13]
Small Spill (in fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep or scoop the material into the designated solid hazardous waste container. Clean the spill area with a suitable solvent.[7]

This guide is intended to provide a robust framework for the safe handling of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate. Always consult with your institution's EHS department to ensure compliance with site-specific safety protocols.

References

  • Navigating the Safe Disposal of Methyl (4-formylphenyl)
  • Personal protective equipment for handling Methyl carbam
  • Sulfolane - A Anhydrous - Safety D
  • Sulfolane: Research Efforts by the National Toxicology Program.
  • Sulfolane Threat: The Environmental Worry of Industrial Solvents. University of Guelph.
  • Acute Toxicity and Skin Irritant Properties of Sulfolane. British Journal of Industrial Medicine.
  • Sulfolane Material Safety D
  • Sulfolane - A Anhydrous Material Safety D
  • Sulfolane - Safety D
  • Sulfolane - Material Safety D
  • Sulfolane SDS, 126-33-0 Safety D
  • Material Safety Data Sheet - Sulfolane. Spectrum Chemical.
  • Thiophene, 3-(decyloxy)
  • SAFETY DATA SHEET - Tetrahydrothiophene 1-oxide. Fisher Scientific.
  • Phenyl carbamate 97% Safety D

Sources

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Top-N result to add to graph 6

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phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

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